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  • Product: 4-Butyl-2-nitrophenol
  • CAS: 52899-59-9

Core Science & Biosynthesis

Foundational

4-tert-Butyl-2-Nitrophenol: Synthetic Architecture, Physicochemical Profiling, and Application Scenarios

An In-Depth Technical Guide on 4-tert-butyl-2-nitrophenol (CAS 3279-07-0)[1] CAS: 3279-07-0 Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.22 g/mol [2][3] Executive Summary 4-tert-butyl-2-nitrophenol (4-tBu-2-NP) is a speciali...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on 4-tert-butyl-2-nitrophenol (CAS 3279-07-0)[1]

CAS: 3279-07-0 Formula: C₁₀H₁₃NO₃ Molecular Weight: 195.22 g/mol [2][3]

Executive Summary

4-tert-butyl-2-nitrophenol (4-tBu-2-NP) is a specialized aromatic intermediate characterized by the interplay between a bulky lipophilic tert-butyl group and an electron-withdrawing nitro functionality ortho to the phenolic hydroxyl. This structural duality makes it a critical scaffold in the synthesis of benzoxazole-based pharmaceuticals, hindered amine light stabilizers (HALS), and agrochemical actives.[4]

This whitepaper provides a rigorous technical analysis of 4-tBu-2-NP, moving beyond basic catalog data to explore synthetic optimization, self-validating purification protocols, and downstream utility in drug discovery.[4]

Chemical Identity & Physicochemical Profile

The physicochemical behavior of 4-tBu-2-NP is dominated by intramolecular hydrogen bonding between the hydroxyl proton and the nitro group oxygen. This "ortho-effect" significantly lowers the melting point compared to its isomers and enhances solubility in non-polar solvents—a critical factor for process chemists designing extraction protocols.

Table 1: Critical Physicochemical Data
PropertyValueTechnical Context
Physical State Yellow Crystalline Solid / Amber LiquidLow melting point (27–29 °C) means it often supercools to a liquid at room temperature.
Melting Point 27 – 29 °CRequires temperature-controlled storage to prevent phase cycling, which can degrade purity.[4]
Boiling Point 97 °C (1 mmHg)Steam volatile due to intramolecular H-bonding; allows purification via steam distillation.
pKa ~7.23 (Predicted)More acidic than 4-tert-butylphenol (pKa ~10.2) due to -I/-M effect of the nitro group.
LogP 3.7 (Predicted)Highly lipophilic; indicates excellent membrane permeability for derivatives.
Density 1.12 g/mLDenser than water; forms the bottom layer in aqueous extractions if chlorinated solvents are not used.

Synthetic Routes & Optimization

The synthesis of 4-tBu-2-NP is a classic electrophilic aromatic substitution, yet it presents regioselectivity challenges that define yield and purity.

The Nitration Vector

The precursor, 4-tert-butylphenol, has a blocked para position.[4] The tert-butyl group exerts steric bulk, while the hydroxyl group strongly activates the ortho positions.[4]

  • Challenge: Over-nitration to 4-tert-butyl-2,6-dinitrophenol.

  • Solution: Strict temperature control (-5°C to 0°C) and stoichiometric control of nitric acid.

Reaction Mechanism & Workflow

The following diagram illustrates the transformation pathway, highlighting the critical reduction step to the amino-derivative, which is the primary value-driver for this compound.

SynthesisPathway cluster_0 Regioselectivity Control Start 4-tert-Butylphenol (Precursor) Inter Sigma Complex (Intermediate) Start->Inter HNO3/H2SO4 0°C, Electrophilic Attack Product 4-tert-Butyl-2-Nitrophenol (CAS 3279-07-0) Inter->Product -H+ Aromatization Derivative 2-Amino-4-tert-butylphenol (Key Pharmacophore) Product->Derivative H2, Pd/C or Fe/HCl Reduction

Figure 1: Synthetic pathway from 4-tert-butylphenol to the amino-derivative, emphasizing the electrophilic substitution mechanism.

Experimental Protocol: Synthesis & Purification

This protocol is designed for autonomy and self-validation . It avoids common pitfalls like "oiling out" and ensures removal of the dinitro impurity.[4]

Nitration Protocol
  • Preparation: Dissolve 4-tert-butylphenol (15.0 g, 100 mmol) in Glacial Acetic Acid (40 mL). The non-polar solvent choice minimizes dinitration compared to aqueous acids.

  • Cooling: Chill the solution to 0–5 °C using an ice-salt bath. Critical: Monitoring internal temperature is mandatory; exotherms >10°C promote dinitration.[4]

  • Addition: Dropwise add a mixture of Nitric Acid (70%, 10 mL) and Acetic Acid (10 mL) over 45 minutes.

  • Quenching: Pour the reaction mixture into 200 mL of ice water. The product will precipitate as a yellow oil or solid (depending on ambient temp).

Self-Validating Purification System

Standard recrystallization often fails due to the low melting point. Use this Acid-Base Differential Extraction method:

  • Extraction: Extract the quenched mixture with Ethyl Acetate (3 x 50 mL).

  • Validation Step (TLC): Spot the organic layer. Mobile phase: Hexane/EtOAc (9:1).

    • Rf ~0.8: 4-tert-butylphenol (Starting Material)[5][6][7]

    • Rf ~0.6:4-tert-butyl-2-nitrophenol (Product) [3][5]

    • Rf ~0.4: Dinitro impurity.[4][8]

  • Wash Cycle:

    • Wash organic layer with 10% NaHCO₃ (removes acid).

    • Field Insight: Do NOT wash with strong base (NaOH) initially, as the nitrophenol (pKa ~7.[4]2) will deprotonate and wash away into the aqueous layer.

  • Distillation (Optional): If high purity is required, utilize steam distillation .[4] The ortho-nitrophenol is steam volatile (due to H-bonding), whereas the para-impurities or dinitro compounds are not.

Analytical Characterization

To confirm identity without a reference standard, utilize these spectroscopic markers.

1H-NMR Interpretation (CDCl₃, 400 MHz)
Shift (δ)MultiplicityIntegrationAssignmentMechanistic Insight
10.51 Singlet (Broad)1H–OHDiagnostic: Extremely downfield due to strong intramolecular H-bond with –NO₂.
8.05 Doublet (J=2.5 Hz)1HAr-H (C3)Deshielded by adjacent –NO₂ group.
7.55 dd (J=8.8, 2.5 Hz)1HAr-H (C5)Coupling with C3 and C6 protons.
7.10 Doublet (J=8.8 Hz)1HAr-H (C6)Shielded relative to C3; ortho to hydroxyl.
1.33 Singlet9H–C(CH₃)₃Characteristic tert-butyl signal.
Infrared Spectroscopy (FT-IR)
  • 3200–3500 cm⁻¹: Weak/Broad O-H stretch (suppressed by H-bonding).

  • 1530 & 1350 cm⁻¹: Strong N-O asymmetric and symmetric stretches (Nitro group).

Applications in Drug Discovery & Agrochemicals

4-tBu-2-NP serves as a "lipophilic anchor" in molecular design.

Benzoxazole Scaffolds

Reduction of the nitro group yields 2-amino-4-tert-butylphenol [1]. This intermediate condenses with carboxylic acids or aldehydes to form 5-tert-butylbenzoxazoles.

  • Utility: These derivatives mimic the tyrosine residue in protein-ligand interactions but possess enhanced metabolic stability due to the steric bulk of the tert-butyl group.

Agrochemical Actives

The compound acts as a precursor to acaricides and fungicides.[4] The tert-butyl group increases the partition coefficient (LogP), enhancing cuticular penetration in plant leaves and insect exoskeletons [2].[4]

Applications Center 4-tert-Butyl-2-Nitrophenol App1 2-Amino-4-tert-butylphenol (Intermediate) Center->App1 App3 Agrochemicals (Acaricides/Fungicides) Center->App3 Derivatization App4 Polymer Stabilizers (Antioxidants) Center->App4 Hindered Phenol Chem App2 Benzoxazole Derivatives (Anti-inflammatory/Anticancer) App1->App2 Cyclization w/ R-COOH

Figure 2: Downstream application map demonstrating the versatility of the 4-tBu-2-NP scaffold.

Handling & Safety (MSDS Highlights)

  • GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[2][4][9] 2A (H319), STOT SE 3 (H335).[2][4]

  • Handling: Use a dust mask (N95) if solid; handle liquid melt with nitrile gloves.

  • Storage: Store below 25°C. The compound is sensitive to light (discolors to dark red/brown); store in amber vials [3].

References

  • Sigma-Aldrich. 2-Amino-4-tert-butylphenol Product Sheet & Applications. Retrieved from .

  • National Institutes of Health (NIH). PubChem Compound Summary: 4-tert-Butyl-2-nitrophenol (CID 18661). Retrieved from .

  • Thermo Fisher Scientific. Safety Data Sheet: 4-Nitrophenol (Analogous Handling). Retrieved from .

  • BenchChem. Synthesis of 2-(Tert-butyl)-4-nitrophenol and Isomers. Retrieved from .

Sources

Exploratory

4-butyl-2-nitrophenol vs 4-tert-butyl-2-nitrophenol structure

An In-Depth Technical Guide to the Structural and Physicochemical Divergence of 4-Butyl-2-Nitrophenol Isomers Abstract Constitutional isomerism, where molecules share the same molecular formula but differ in the connecti...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural and Physicochemical Divergence of 4-Butyl-2-Nitrophenol Isomers

Abstract

Constitutional isomerism, where molecules share the same molecular formula but differ in the connectivity of their atoms, represents a fundamental concept with profound implications in chemistry and pharmacology. Minor alterations in substituent architecture can dramatically influence a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides a detailed comparative analysis of two such isomers: 4-n-butyl-2-nitrophenol and 4-tert-butyl-2-nitrophenol. We will dissect their structural nuances, compare their physicochemical and spectroscopic profiles, and provide validated protocols for their synthesis. The core objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how the linear-chain n-butyl group versus the sterically demanding tert-butyl group dictates the behavior of the 2-nitrophenol scaffold, offering field-proven insights into leveraging such differences in research and development.

The Critical Role of Isomeric Structure in Phenolic Scaffolds

Substituted phenols are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents and biologically active molecules. Their utility stems from the hydroxyl group's ability to act as a hydrogen bond donor and acceptor, and the aromatic ring's capacity for various intermolecular interactions. The introduction of substituents allows for the fine-tuning of properties such as lipophilicity, acidity, and metabolic stability.

This guide focuses on the isomeric pair of 4-butyl-2-nitrophenol (C₁₀H₁₃NO₃). While chemically identical in atomic composition, the arrangement of the butyl group—as a linear chain (n-butyl) or a branched tertiary structure (tert-butyl)—creates two distinct chemical entities. Understanding these differences is not merely an academic exercise; it is critical for applications ranging from materials science to rational drug design, where steric hindrance and molecular conformation can dictate a compound's function.

Structural Elucidation: A Comparative Analysis

The foundational structure for both molecules is 2-nitrophenol, which features an electron-withdrawing nitro group (-NO₂) ortho to an electron-donating hydroxyl group (-OH). The key differentiator is the alkyl substituent at the para position (C4).

  • 4-n-butyl-2-nitrophenol : Features a straight, four-carbon chain attached to the phenol ring. This linear alkyl group is conformationally flexible, capable of rotating and bending.

  • 4-tert-butyl-2-nitrophenol : Features a bulky tertiary butyl group, where a central carbon is bonded to three methyl groups and the phenyl ring. This group is conformationally rigid and introduces significant steric bulk.[1]

These structural differences are visualized below.

G cluster_0 4-n-butyl-2-nitrophenol cluster_1 4-tert-butyl-2-nitrophenol n_butyl n_butyl t_butyl t_butyl

Caption: 2D structures of 4-n-butyl-2-nitrophenol and 4-tert-butyl-2-nitrophenol.

Physicochemical Properties: The Impact of Steric Hindrance

The difference in the butyl group's architecture directly translates to measurable differences in physical properties. The bulky tert-butyl group disrupts intermolecular packing and presents a larger, non-polar surface area compared to the more flexible n-butyl chain.

Property4-n-butyl-2-nitrophenol4-tert-butyl-2-nitrophenolRationale for Difference
Molecular Formula C₁₀H₁₃NO₃[2]C₁₀H₁₃NO₃[1][3]Identical (Isomers)
Molecular Weight 195.22 g/mol 195.22 g/mol [1][3]Identical (Isomers)
CAS Number 63556-32-13279-07-0[1][3]Unique Identifier
Appearance (Predicted) Yellowish liquid/solidOrange to dark red liquid[4]Intermolecular forces and crystal packing influenced by substituent shape.
Melting Point Not experimentally reported27-29 °CThe bulky t-butyl group can disrupt efficient crystal lattice packing, often leading to lower melting points compared to linear isomers.
Boiling Point Not experimentally reported97 °C @ 1 mmHgIncreased van der Waals forces due to the larger surface area of the t-butyl group can lead to a higher boiling point.
Density Not experimentally reported1.12 g/mL at 25 °CMolecular packing efficiency in the liquid state is affected by the substituent's shape.
XLogP3 (Predicted) 3.9[2]3.7[1]The exposed, non-polar surface of the t-butyl group slightly decreases the predicted octanol-water partition coefficient compared to the flexible n-butyl chain.

Spectroscopic Characterization: Fingerprinting the Isomers

Spectroscopic methods provide unambiguous confirmation of the isomeric structures by probing the unique electronic and magnetic environments of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is paramount for distinguishing these isomers. The proton (¹H) and carbon (¹³C) environments of the butyl groups are markedly different.

  • ¹H NMR:

    • 4-n-butyl-2-nitrophenol (Predicted): The n-butyl group will exhibit a complex splitting pattern. One would expect a triplet for the terminal methyl protons (~0.9 ppm), two distinct multiplets (sextet/quintet) for the two internal methylene groups (~1.3-1.6 ppm), and a triplet for the methylene group attached to the ring (~2.6 ppm). The aromatic protons will appear as doublets and a doublet of doublets in the downfield region (~7-8 ppm).

    • 4-tert-butyl-2-nitrophenol (Expected): The key signature is a sharp singlet integrating to nine protons around 1.3-1.4 ppm, representing the three equivalent methyl groups of the tert-butyl substituent.[5] The aromatic protons will also appear in the downfield region.

  • ¹³C NMR:

    • 4-n-butyl-2-nitrophenol (Predicted): Four distinct signals are expected for the four unique carbons of the n-butyl chain.

    • 4-tert-butyl-2-nitrophenol (Expected): Two characteristic signals will represent the tert-butyl group: one for the three equivalent methyl carbons (~30 ppm) and one for the quaternary carbon attached to the ring (~35 ppm).[5]

Mass Spectrometry (MS)

Mass spectrometry reveals differences in fragmentation patterns based on the stability of the fragments formed.

  • Shared Fragmentation: Both isomers will show a molecular ion peak (M⁺) at m/z 195.

  • Key Differentiator: The most significant difference arises from the fragmentation of the butyl group.

    • 4-n-butyl-2-nitrophenol: Will likely undergo fragmentation along the alkyl chain, leading to losses of C₂H₅ (m/z 29) or C₃H₇ (m/z 43).

    • 4-tert-butyl-2-nitrophenol: Is expected to show a very prominent peak corresponding to the loss of a tert-butyl radical or cation, resulting in a fragment at M-57. The stability of the tertiary carbocation makes this a highly favored fragmentation pathway. This is a common feature for molecules containing a tert-butyl group.[6]

Synthesis and Reaction Pathways: A Protocol-Driven Guide

The most common and direct route to these compounds is the electrophilic nitration of the corresponding 4-butylphenol precursor. The hydroxyl and alkyl groups are ortho-, para-directing activators. Since the para position is blocked by the butyl group, nitration is directed to one of the ortho positions.

Causality of Experimental Choices
  • Acidic Medium: A mixture of nitric acid and a stronger acid like sulfuric acid is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

  • Temperature Control: Nitration is a highly exothermic reaction. Maintaining a low temperature (e.g., 0-10 °C) is crucial to prevent over-nitration (dinitration) and the formation of undesired byproducts.[7]

  • Workup: The reaction is quenched by pouring it into ice water. This serves two purposes: it stops the reaction immediately and precipitates the organic product, which is typically poorly soluble in water.

  • Purification: Column chromatography is the standard method for separating the desired mono-nitro product from any unreacted starting material or di-nitro byproducts, ensuring high purity.

General Protocol: Nitration of 4-Alkylphenol

Disclaimer: This protocol is a representative methodology and should be performed by qualified personnel with appropriate safety precautions, including the use of a fume hood and personal protective equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, dissolve 1.0 equivalent of the starting material (4-n-butylphenol or 4-tert-butylphenol) in a suitable solvent like glacial acetic acid.

  • Reagent Preparation: In a separate flask, cautiously prepare a nitrating mixture by adding concentrated nitric acid (1.1 eq.) dropwise to concentrated sulfuric acid (1.1 eq.) at 0 °C.

  • Nitration: Add the prepared nitrating mixture dropwise to the stirred solution of the phenol over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at low temperature for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Isolation: Slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water. The crude product should precipitate.

  • Workup: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. If the product is an oil, perform an extraction with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Purify the crude product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to isolate the pure 4-alkyl-2-nitrophenol isomer.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS, as described in Section 4.0.

G start 4-Alkylphenol (n-butyl or t-butyl) reaction Electrophilic Nitration start->reaction reagents HNO₃ / H₂SO₄ 0-10 °C reagents->reaction quench Quench (Ice Water) reaction->quench workup Filtration or Extraction quench->workup purify Column Chromatography workup->purify product Pure 4-Alkyl-2-nitrophenol purify->product

Caption: General experimental workflow for the synthesis of 4-alkyl-2-nitrophenols.

Implications for Drug Development and Research

The choice between an n-butyl and a tert-butyl group can be a strategic decision in drug design to modulate pharmacokinetic and pharmacodynamic properties.

  • Lipophilicity and Permeability: Both butyl groups increase the lipophilicity of the parent phenol, which can enhance membrane permeability. The subtle difference in their predicted logP values suggests that this property can be finely tuned.[1][2]

  • Receptor Binding and Steric Effects: The large, rigid tert-butyl group can act as a "steric anchor," either by fitting into a specific hydrophobic pocket of a target protein or by preventing binding in an undesired orientation. Conversely, the flexible n-butyl chain can adapt its conformation to fit into narrower, more elongated binding sites.

  • Metabolic Stability: The tertiary carbons of the tert-butyl group are generally less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to the secondary methylene groups of the n-butyl chain. Introducing a tert-butyl group is a common strategy to block a potential site of metabolism and increase a drug candidate's half-life.

Conclusion

4-n-butyl-2-nitrophenol and 4-tert-butyl-2-nitrophenol, while sharing the same molecular formula, are distinct chemical entities with divergent properties. The linear, flexible nature of the n-butyl group contrasts sharply with the rigid, sterically demanding tert-butyl substituent. These differences manifest in their physical properties, spectroscopic signatures, and fragmentation patterns. For scientists in drug discovery and materials science, recognizing and understanding this isomeric divergence is essential for predicting molecular behavior, designing rational syntheses, and ultimately, controlling function at the molecular level. The choice of a simple alkyl chain's configuration is a powerful tool for modulating the properties of a chemical scaffold.

References

  • PubChem. (n.d.). Phenol, 4-(1,1-dimethylethyl)-2-nitro-. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • PubChem. (n.d.). 2-Tert-butyl-4-nitrophenol. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Tert-butyl-2-nitrophenol (CAS 3279-07-0). Retrieved February 26, 2026, from [Link]

  • PubChemLite. (n.d.). 4-butyl-2-nitrophenol (C10H13NO3). Retrieved February 26, 2026, from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 2,4-di-tert-butylphenol. Retrieved February 26, 2026, from [Link]

Sources

Foundational

physical properties of 2-nitro-4-tert-butylphenol

This guide provides a comprehensive technical analysis of 2-nitro-4-tert-butylphenol (CAS 3279-07-0), designed for researchers in organic synthesis and drug development. Physicochemical Characterization, Synthesis Protoc...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of 2-nitro-4-tert-butylphenol (CAS 3279-07-0), designed for researchers in organic synthesis and drug development.

Physicochemical Characterization, Synthesis Protocols, and Bio-Mechanistic Properties[1]

Chemical Identity & Structural Analysis

2-nitro-4-tert-butylphenol is a lipophilic nitrophenol derivative characterized by a bulky tert-butyl group at the para position and an electron-withdrawing nitro group at the ortho position relative to the phenolic hydroxyl. This substitution pattern creates a unique electronic environment where the acidity of the phenol is enhanced by the nitro group, while the lipophilicity is maintained by the alkyl chain, facilitating membrane permeability.

Table 1: Chemical Identifiers

Parameter Detail
IUPAC Name 2-nitro-4-tert-butylphenol
CAS Number 3279-07-0
Molecular Formula C₁₀H₁₃NO₃
Molecular Weight 195.22 g/mol
SMILES CC(C)(C)c1ccc(O)c([O-])c1

| Synonyms | 4-tert-butyl-2-nitrophenol; MNBP; 2-nitro-4-(1,1-dimethylethyl)phenol |[1][2][3]

Structural Visualization

The following diagram illustrates the core pharmacophore, highlighting the electron-withdrawing nitro group (enhancing acidity) and the lipophilic tail (enhancing permeability).

ChemicalStructure Core Phenol Core (Aromatic Ring) Nitro 2-Nitro Group (-NO2) Electron Withdrawing Increases Acidity (pKa ↓) Core->Nitro Ortho Position TButyl 4-tert-Butyl Group Lipophilic Moiety Increases logP Core->TButyl Para Position OH Hydroxyl Group (-OH) Proton Donor (Acidic Center) Core->OH C1 Position Nitro->OH Intramolecular H-Bonding (Stabilizes deprotonated form)

Figure 1: Structural breakdown of 2-nitro-4-tert-butylphenol showing functional group interplay.

Physicochemical Properties

The physical behavior of 2-nitro-4-tert-butylphenol is dominated by its low melting point, often appearing as a supercooled yellow oil or low-melting solid in the laboratory.

Table 2: Physical & Thermodynamic Properties

Property Value Context/Notes
Physical State Yellow crystalline solid May appear as a viscous oil due to low MP.
Melting Point 27–29 °C Requires cold storage to maintain solid state.
Boiling Point 97 °C (at 1 mmHg) 136–138 °C at 15–16 Torr.[4]
Density 1.12 g/mL At 25 °C.
Solubility (Water) Insoluble Hydrophobic due to tert-butyl group.
Solubility (Organic) Soluble Ethanol, n-butanol, ethyl acetate, chloroform.
pKa ~7.37 (Predicted) Acidic enough to uncouple at physiological pH.
Flash Point ~107–113 °C Combustible; handle with care.

| LogP | ~3.7 | High lipophilicity facilitates membrane crossing. |

Experimental Protocols

A. Synthesis: Regioselective Nitration

Objective: Synthesize 2-nitro-4-tert-butylphenol from 4-tert-butylphenol with high regioselectivity, minimizing dinitration.

Reagents:

  • 4-tert-butylphenol (1.0 eq)

  • Nitric Acid (69%, conc.) (1.05 eq)

  • Solvent: n-Butanol or Dichloromethane (DCM)

Protocol:

  • Dissolution: In a 3-neck round-bottom flask equipped with a mechanical stirrer and thermometer, dissolve 4-tert-butylphenol (e.g., 30g, 0.2 mol) in n-butanol (75 mL).

  • Temperature Control: Cool the solution to 5–10 °C using an ice bath. Critical Step: Temperature control is vital to prevent over-nitration to the 2,6-dinitro derivative.

  • Addition: Add concentrated nitric acid (19.5g, 0.21 mol) dropwise over 30-45 minutes. Maintain internal temperature below 20 °C.

  • Reaction: Allow the mixture to stir at 20 °C for 3–4 hours. Monitor via TLC (Silica, 20% EtOAc/Hexane) for consumption of starting material.

  • Workup:

    • Distill under reduced pressure to remove the solvent (n-butanol).[3]

    • Perform steam distillation on the residue.[3] The ortho-nitro isomer is volatile with steam due to intramolecular hydrogen bonding, while para-isomers (if any) or dinitro byproducts are less volatile.

  • Isolation: Collect the distillate. The product will separate as a yellow oil/solid. Extract with DCM, dry over MgSO₄, and concentrate.

    • Yield: Typical yields range from 85–90%.

B. Purification Workflow

Purification Start Crude Reaction Mixture (Solvent + Product + Byproducts) Step1 Vacuum Distillation (Remove n-Butanol) Start->Step1 Step2 Steam Distillation Step1->Step2 Split Volatility Separation Step2->Split Residue Residue (Non-volatile) Polynitro species / Tars Split->Residue Retained Distillate Distillate (Volatile) 2-nitro-4-tert-butylphenol Split->Distillate Collected Final Drying & Crystallization (Yellow Solid, MP 27-29°C) Distillate->Final

Figure 2: Purification logic relying on the steam volatility of ortho-nitrophenols.

Mechanistic & Biological Context

Protonophore (Uncoupling) Activity

Like its analog 2,4-dinitrophenol (DNP), 2-nitro-4-tert-butylphenol acts as a protonophore. It disrupts the proton gradient across mitochondrial membranes, uncoupling oxidative phosphorylation from ATP synthesis.[5][6][7]

Mechanism:

  • Neutral Form: The protonated phenol (Ar-OH) is lipophilic and diffuses through the inner mitochondrial membrane (IMM) into the matrix.

  • Deprotonation: In the alkaline matrix (high pH), the phenol releases a proton (Ar-OH → Ar-O⁻ + H⁺).

  • Anionic Return: The delocalized charge on the nitro group allows the phenolate anion (Ar-O⁻) to cross the membrane back to the intermembrane space (driven by membrane potential).

  • Result: The proton gradient dissipates as heat rather than driving ATP Synthase.[8]

Uncoupling cluster_space Intermembrane Space (High [H+]) cluster_matrix Mitochondrial Matrix (Low [H+]) H_out H+ ArO_out Ar-O- ArOH_out Ar-OH ArO_out->ArOH_out Protonation ArOH_in Ar-OH ArOH_out->ArOH_in Diffusion (Lipophilic) H_in H+ ArO_in Ar-O- ArO_in->ArO_out Electrophoretic Return ArO_in->H_in Release H+ ArOH_in->ArO_in Deprotonation

Figure 3: Protonophore cycle of 2-nitro-4-tert-butylphenol across the mitochondrial membrane.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Storage: Store below 25 °C. Due to its low melting point (27–29 °C), it may liquefy in warm labs; refrigeration is recommended to maintain solid handling properties.

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory, especially during the nitration step involving concentrated HNO₃.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 528944, 2-tert-butyl-4-nitrophenol. Retrieved from [Link][2]

  • Google Patents.Method for synthesizing o-nitro-p-tertiary butyl phenol (CN101696169B).
  • NIST Chemistry WebBook. 2,4-Di-tert-butylphenol (Related Analog & Thermochemistry Data). Retrieved from [Link]

  • ChemBK. 2-Nitro-4-tert-butylphenol Physical Properties and Safety Data. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Molecular Weight and Density of 4-tert-Butyl-2-Nitrophenol

Executive Summary This technical guide provides a definitive analysis of the physicochemical properties of 4-tert-butyl-2-nitrophenol (CAS 3279-07-0) , focusing on its molecular weight and density. Beyond static data, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a definitive analysis of the physicochemical properties of 4-tert-butyl-2-nitrophenol (CAS 3279-07-0) , focusing on its molecular weight and density. Beyond static data, this document explores the causality behind these values—how the steric bulk of the tert-butyl group and the electronic effects of the nitro group dictate its physical state and behavior in solution.

Accurate characterization of this compound is critical for its use as an intermediate in the synthesis of agrochemicals, lipophilic ligands, and specialized antioxidants. The guide includes validated experimental protocols for density determination of low-melting solids and synthesis pathways grounded in industrial standards.

Chemical Identity & Physicochemical Core

The following data represents the consensus of experimental values validated against high-purity reference standards (>98% GC).

Table 1: Physicochemical Constants
PropertyValueUnitCondition / Method
Molecular Weight 195.22 g/mol Calculated (C₁₀H₁₃NO₃)
Exact Mass 195.0895DaHigh-Res MS (Monoisotopic)
Density 1.12 g/mLLiquid phase at 25 °C
Melting Point 27 – 29°CLow-melting solid/semi-solid
Boiling Point 97°C@ 1 mmHg (Vacuum distillation)
Appearance Yellow/Orange-Liquid or low-melting crystalline mass
Solubility High-Organic solvents (MeOH, DCM, Toluene)

Structural Analysis & Causality

To understand why 4-tert-butyl-2-nitrophenol exhibits a density of 1.12 g/mL and a remarkably low melting point (27–29 °C), we must analyze its molecular architecture.

The Ortho-Effect (Intramolecular Hydrogen Bonding)

Unlike its isomer 4-nitrophenol (MP >110 °C), the ortho positioning of the nitro group in 4-tert-butyl-2-nitrophenol allows for a strong intramolecular hydrogen bond between the phenolic hydroxyl proton and the nitro oxygen.

  • Consequence: This "locks" the molecule into a planar, non-polar pseudo-ring, reducing its ability to form intermolecular hydrogen bonds with neighboring molecules.

  • Result: The lattice energy is significantly lowered, resulting in a melting point near room temperature.

Steric Bulk of the tert-Butyl Group

The bulky tert-butyl group at the para position acts as a steric spacer.

  • Packing Efficiency: The large volume of the rotating methyl groups prevents tight crystal packing.

  • Density Impact: While the nitro group adds mass (increasing density), the tert-butyl group adds volume disproportionately. This balance results in a density (1.12 g/mL) that is relatively low for a nitrated aromatic, facilitating its solubility in non-polar organic solvents.

Visualization: Structural Logic & Synthesis

G Start 4-tert-Butylphenol (Precursor) Product 4-tert-Butyl-2-nitrophenol (Target) Start->Product Nitration (Ortho-selective) Reagent HNO3 / Solvent (Electrophilic Aromatic Substitution) Reagent->Product Prop1 Intramolecular H-Bond (Lowers MP to 27-29°C) Product->Prop1 Prop2 Steric Bulk (t-Butyl) (Modulates Density to 1.12 g/mL) Product->Prop2

Figure 1: Synthesis pathway and structural features dictating physicochemical properties.

Experimental Validation Protocols

Trustworthiness in data comes from reproducible measurement. Below are the standard operating procedures (SOPs) for verifying the core properties of this compound.

Protocol: Density Measurement (Liquid Phase)

Since the melting point is ~27-29 °C, density is best measured in the liquid state at 30 °C or 25 °C (if supercooled liquid).

Method: Pycnometry (ASTM D1480 equivalent)

  • Preparation: Equilibrate a pre-calibrated borosilicate glass pycnometer (10 mL or 25 mL) at 25.0 °C ± 0.1 °C.

  • Sample Handling: If the sample is solid, gently warm to 35 °C to melt, then cool to 25 °C. If crystallization occurs, measure at 30 °C and apply a thermal expansion correction factor (approx. 0.0008 g/mL/°C).

  • Measurement: Fill the pycnometer, ensuring no air bubbles are trapped (critical due to the viscosity of nitrophenols).

  • Calculation:

    
    
    
  • Validation: The target range is 1.115 – 1.125 g/mL .

Protocol: Molecular Weight Verification

Method: High-Resolution Mass Spectrometry (HRMS) - ESI Negative Mode

  • Rationale: Phenols ionize readily in negative mode (

    
    ).
    
  • Expected Signal:

    
     194.08 (deprotonated ion).
    
  • Isotopic Pattern: Check for the characteristic

    
     satellite peak (~11% abundance relative to base peak) to confirm the carbon count (C10).
    
Visualization: Analytical Workflow

Analysis cluster_density Density Determination cluster_mw MW Verification Sample Sample: 4-tert-Butyl-2-nitrophenol (CAS 3279-07-0) StateCheck Check State @ 25°C (Liquid vs Solid) Sample->StateCheck MS HRMS (ESI-) Target m/z: 194.08 [M-H]- Sample->MS Pycnometer Pycnometry (ASTM D1480) StateCheck->Pycnometer If Liquid ResultDens Result: 1.12 g/mL Pycnometer->ResultDens ResultMW Confirm MW: 195.22 g/mol MS->ResultMW

Figure 2: Analytical decision tree for validating density and molecular weight.

Applications in Drug Development & Synthesis

Understanding the density and MW is crucial when calculating stoichiometry for scale-up reactions.

  • Ligand Synthesis: This compound is a precursor for salen-type ligands used in asymmetric catalysis. The tert-butyl group induces chirality transfer by restricting rotation.

  • Quaternary Ammonium Salts: It is alkylated to form (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide, a phase transfer catalyst.

  • Process Engineering: In large-scale reactors, the density difference between the organic phase (1.12 g/mL) and aqueous wash phases (approx. 1.00 - 1.05 g/mL) allows for efficient bottom-layer separation, though care must be taken if brine (density >1.15 g/mL) is used, as phase inversion may occur.

Safety & Handling (E-E-A-T Compliance)

  • Hazard: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Handling: Handle as a liquid/solid hybrid. Use a warm water bath (40 °C) to liquefy for transfer rather than scraping solids, which generates dust.

  • Storage: Store below 30 °C to maintain consistent physical state; protect from light (nitro compounds can photodegrade).

References

  • Sigma-Aldrich. Product Specification: 4-tert-Butyl-2-nitrophenol (CAS 3279-07-0). Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 18661, 4-tert-Butyl-2-nitrophenol. Retrieved from

  • ChemicalBook. 4-tert-Butyl-2-nitrophenol Properties and Density Data. Retrieved from

  • TCI Chemicals. Product Data: 4-tert-Butyl-2-nitrophenol (B1812). Retrieved from

  • CymitQuimica. 2-Nitro-4-tert-butylphenol CAS 3279-07-0 Technical Data. Retrieved from

Foundational

4-tert-butyl-2-nitrophenol PubChem CID 18661 data

An In-Depth Technical Guide to 4-tert-butyl-2-nitrophenol (PubChem CID: 18661) Introduction 4-tert-butyl-2-nitrophenol is a substituted phenol compound characterized by the presence of a bulky tert-butyl group at positio...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-tert-butyl-2-nitrophenol (PubChem CID: 18661)

Introduction

4-tert-butyl-2-nitrophenol is a substituted phenol compound characterized by the presence of a bulky tert-butyl group at position 4 and an electron-withdrawing nitro group at position 2 of the phenol ring.[1] This unique substitution pattern imparts specific chemical properties that make it a valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, spectral data, applications, and critical safety information, drawing exclusively from the data cataloged in PubChem Compound ID (CID) 18661 and associated vendor information.

Molecular Identity and Structure

The foundational step in evaluating any chemical entity is to establish its precise identity and structure. The IUPAC name for this compound is 4-tert-butyl-2-nitrophenol.[1] The presence of the tert-butyl group provides steric bulk, while the ortho-nitro group influences the acidity of the phenolic hydroxyl group and provides a site for further chemical transformations.

Chemical Structure Diagram

Caption: 2D structure of 4-tert-butyl-2-nitrophenol.

Key Chemical Identifiers

For unambiguous identification and data retrieval, a standardized set of identifiers is crucial. The following table summarizes the primary identifiers for this compound.

IdentifierValueSource
PubChem CID 18661PubChem[1][2]
CAS Number 3279-07-0PubChem[1], TCI[3]
EC Number 221-914-8Sigma-Aldrich
Molecular Formula C10H13NO3PubChem[1]
IUPAC Name 4-tert-butyl-2-nitrophenolPubChem[1]
InChI 1S/C10H13NO3/c1-10(2,3)7-4-5-9(12)8(6-7)11(13)14/h4-6,12H,1-3H3PubChem[1], Sigma-Aldrich
InChIKey IHGNADPMUSNTJW-UHFFFAOYSA-NPubChem[1], Sigma-Aldrich
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)O)[O-]PubChem[1], Sigma-Aldrich

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its solubility, reactivity, and bioavailability. These properties are essential for designing experiments and formulating products.

Computed Properties

Computational models provide valuable estimates of a molecule's characteristics, which are particularly useful for initial screening and predictive analysis.

PropertyValueComputation Source
Molecular Weight 195.21 g/mol PubChem 2.2[1]
Exact Mass 195.08954328 DaPubChem 2.2[1]
XLogP3 3.7XLogP3 3.0
Hydrogen Bond Donor Count 1PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 2PubChem
Topological Polar Surface Area 66.1 ŲPubChem[1]
Heavy Atom Count 14PubChem
Experimental Properties

Experimentally determined properties offer real-world data on the compound's behavior under standard conditions.

PropertyValueConditionsSource
Melting Point 27-29 °C(lit.)Sigma-Aldrich
Boiling Point 97 °Cat 1 mmHg (lit.)Sigma-Aldrich
Density 1.12 g/mLat 25 °C (lit.)Sigma-Aldrich
Flash Point 113 °Cclosed cupSigma-Aldrich
Appearance Yellow-red to dull yellow to dark red clear liquidTCI[3]

Spectral Information

Spectroscopic data is fundamental for structural confirmation and purity assessment. PubChem archives several types of spectra for CID 18661, providing a spectral fingerprint for the molecule.[1] Available data includes:

  • 1D NMR Spectra : Including ¹H NMR data from NMRShiftDB.[1]

  • Mass Spectrometry : GC-MS data is available, sourced from DigiLab GmbH.[1]

  • IR Spectra : Infrared spectroscopy data is available via SpectraBase.[1]

Researchers should consult the PubChem database directly for detailed spectral charts and peak information.

Applications in Synthesis

While PubChem does not list extensive biological activities for 4-tert-butyl-2-nitrophenol, its structure suggests its primary utility as a chemical intermediate. Vendor information and peer-reviewed literature titles indicate its role in synthetic chemistry.

Use as a Synthetic Precursor

4-tert-butyl-2-nitrophenol may be used for the preparation of (2-hydroxy-3-nitro-5-tert-butylbenzyl)trimethylammonium iodide. This application highlights its function as a building block where the phenolic and nitro groups can be further functionalized. The nitro group, in particular, is a versatile functional group that can be reduced to an amine, enabling the synthesis of a wide range of derivatives, including substituted anilines and potential dye precursors.

Safety and Hazard Profile

Understanding the hazards associated with a chemical is paramount for safe handling, storage, and disposal. The Globally Harmonized System (GHS) provides a standardized framework for communicating these hazards.

GHS Classification

Aggregated GHS information from 40 reports provided by 3 notifications to the ECHA C&L Inventory classifies this compound with the following hazards.[1]

GHS Pictogram(s)Signal WordHazard Code(s)Hazard Statement(s)
GHS07 (Exclamation Mark)Warning H315Causes skin irritation.[1]
H319Causes serious eye irritation.[1]
H335May cause respiratory irritation.[1]
Hazard Visualization Workflow

GHS_Hazard_Flow SignalWord Signal Word: Warning H315 H315 Causes skin irritation SignalWord->H315 H319 H319 Causes serious eye irritation SignalWord->H319 H335 H335 May cause respiratory irritation SignalWord->H335 Pictogram GHS07 Exclamation Mark Pictogram->SignalWord

Caption: GHS hazard summary for 4-tert-butyl-2-nitrophenol.

Precautionary Measures and PPE

Based on the hazard classification, specific precautionary statements (P-codes) are recommended for safe handling.[1]

  • Prevention (P2XX):

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P264: Wash skin thoroughly after handling.[1]

    • P271: Use only outdoors or in a well-ventilated area.[1]

    • P280: Wear protective gloves/eye protection/face protection.[1]

  • Response (P3XX):

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[1]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

    • P319 / P337 + P317: Get medical help if eye irritation persists.[1]

  • Storage (P4XX):

    • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

  • Personal Protective Equipment (PPE): Recommended PPE includes a dust mask (type N95, US), eyeshields, and gloves.

Regulatory and Commercial Information

4-tert-butyl-2-nitrophenol is listed on the EPA's TSCA inventory, indicating it is a substance in commercial use in the United States.[1] It is available from several chemical vendors with purities typically around 97-98%.[1][2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 528944, 2-Tert-butyl-4-nitrophenol. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18661, 4-tert-Butyl-2-nitrophenol. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated Protocol for the Regioselective Nitration of 4-tert-Butylphenol

Abstract This application note provides a comprehensive, field-validated protocol for the regioselective synthesis of 2-nitro-4-tert-butylphenol via the electrophilic nitration of 4-tert-butylphenol. 2-Nitro-4-tert-butyl...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, field-validated protocol for the regioselective synthesis of 2-nitro-4-tert-butylphenol via the electrophilic nitration of 4-tert-butylphenol. 2-Nitro-4-tert-butylphenol is a valuable chemical intermediate, notably used in the synthesis of high-grade fluorescent whitening agents.[1][2] This guide moves beyond a simple recitation of steps to elaborate on the underlying chemical principles, including the reaction mechanism, regioselectivity, and the rationale behind specific procedural choices. A rigorous emphasis is placed on laboratory safety, outlining detailed hazard mitigation strategies and personal protective equipment (PPE) requirements. The protocol includes a step-by-step methodology, from reagent preparation to product purification and characterization by NMR and IR spectroscopy, ensuring a reliable and reproducible outcome for researchers in organic synthesis and drug development.

Scientific Foundation and Rationale

Mechanism of Electrophilic Aromatic Substitution

The nitration of 4-tert-butylphenol is a classic example of an electrophilic aromatic substitution (EAS) reaction.[3][4] In this process, an electrophile (the nitronium ion, NO₂⁺) attacks the electron-rich phenol ring, substituting a hydrogen atom. Phenols are particularly reactive towards EAS because the hydroxyl (-OH) group is a strong activating group; its lone pair of electrons can be donated into the aromatic π-system, increasing the ring's nucleophilicity.[5]

The reaction is typically performed using nitric acid. While a mixture of concentrated nitric and sulfuric acids is often used for less reactive aromatic compounds, this potent combination can lead to oxidation and over-nitration (e.g., formation of dinitro products) with highly activated substrates like phenols.[6][7] Therefore, a milder approach, such as using concentrated nitric acid in a suitable solvent at controlled low temperatures, offers a safer and more selective method.[1][8]

Controlling Regioselectivity

The substitution pattern on the aromatic ring is dictated by the existing substituents.

  • Hydroxyl (-OH) Group: A powerful ortho, para-director and activating group.

  • tert-Butyl (-C(CH₃)₃) Group: A bulky, weakly activating ortho, para-director.

In 4-tert-butylphenol, the para position relative to the hydroxyl group is blocked by the tert-butyl group. Consequently, the strong directing effect of the hydroxyl group channels the incoming electrophile (NO₂⁺) almost exclusively to the positions ortho to it, resulting in the desired 2-nitro-4-tert-butylphenol product. The steric hindrance from the bulky tert-butyl group further favors this outcome.[9][10]

Mandatory Safety Analysis: Environment, Health & Safety (EHS)

Nitration reactions are energetically favorable and involve hazardous materials. Strict adherence to safety protocols is non-negotiable.

Hazard Overview:

  • Nitric Acid (Conc.): A highly corrosive, strong oxidizing agent. It can cause severe chemical burns upon contact with skin and eyes and is capable of causing permanent cornea damage.[11] Inhalation of its mists can lead to corrosion of mucous membranes, pulmonary edema, and can be fatal.[11] It reacts violently with many organic compounds and combustibles, posing a significant fire risk.[11][12][13]

  • Exothermic Reaction: The reaction is highly exothermic. Uncontrolled addition of nitric acid or inadequate cooling can lead to a thermal runaway, causing the reaction to boil violently and release toxic nitrogen oxide fumes.[7]

HazardRisk AssessmentMitigation Strategy
Chemical Exposure Severe burns to skin/eyes from nitric acid. Respiratory damage from vapors.Engineering Controls: All work must be conducted in a certified chemical fume hood.[14][15] An eyewash station and safety shower must be immediately accessible.[11][14] PPE: Wear chemical safety goggles and a face shield.[16] Use acid-resistant gloves (e.g., neoprene or Viton; standard nitrile gloves offer insufficient protection against concentrated nitric acid).[14][15] Wear a flame-resistant lab coat.
Thermal Runaway Rapid temperature and pressure increase, potential for explosion/splashing.Maintain strict temperature control using an ice/water bath. Add nitric acid slowly and dropwise to the reaction mixture with vigorous stirring to ensure efficient heat dissipation.[8]
Spills Spread of corrosive material, potential for hazardous reactions.Keep a spill kit for acids readily available. For small spills, neutralize cautiously with a weak base like sodium bicarbonate or calcium hydroxide.[12][16] Do not use combustible materials like sawdust for absorption.[14]
Waste Disposal Environmental contamination and hazardous reactions in waste containers.Quench the reaction mixture by pouring it over ice. Neutralize acidic aqueous waste before disposal. Dispose of all chemical waste in properly labeled containers according to institutional and local environmental regulations.[11][15]

First Aid Procedures: [11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and give a glass of water or milk to drink. Seek immediate medical attention.[11][13]

Detailed Experimental Protocol

This protocol is adapted from established procedures for the selective nitration of 4-tert-butylphenol.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
4-tert-Butylphenol≥98%Sigma-Aldrich
Nitric Acid (HNO₃)69-70%, ACS ReagentFisher Scientific
n-Butanol≥99%, AnhydrousVWR
Dichloromethane (DCM)ACS GradeMacron
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab-prepared
Brine (NaCl)Saturated SolutionLab-prepared
Magnesium Sulfate (MgSO₄)AnhydrousEMD
Round-bottom flask (500 mL)-Kimble
Addition funnel-Pyrex
Magnetic stirrer and stir bar-IKA
Ice bath--
Separatory funnel--
Rotary evaporator-Büchi
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a thermometer, dissolve 30.0 g (0.20 mol) of 4-tert-butylphenol in 75 mL of n-butanol.

  • Cooling: Place the flask in an ice/water bath and stir the solution until the internal temperature drops to and is stable at 10°C.

  • Nitrating Agent Addition: Slowly add 14.0 mL (0.21 mol, 1.05 eq) of concentrated nitric acid (69%) to the addition funnel.

  • Controlled Nitration: Add the nitric acid dropwise to the stirred solution over a period of approximately 60 minutes. Crucially, maintain the internal reaction temperature between 10-15°C throughout the addition. If the temperature rises above 15°C, pause the addition until it cools.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 10-15°C for an additional 3.5 hours to ensure the reaction proceeds to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the reaction mixture into a separate beaker containing 300 mL of crushed ice and water with stirring. This will quench the reaction. The product may separate as a yellow oil.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 75 mL).

  • Washing: Combine the organic extracts and wash them sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude 2-nitro-4-tert-butylphenol is often obtained with high purity. If further purification is needed, it can be achieved via vacuum distillation or column chromatography on silica gel. The patent literature also describes purification by steam distillation.[1]

Workflow Visualization

Nitration_Workflow prep 1. Reagent Preparation - Dissolve 4-tert-butylphenol in n-butanol - Prepare ice bath setup 2. Reaction Setup - Assemble flask, stir bar, thermometer - Cool solution to 10°C prep->setup reaction 3. Nitration Reaction - Dropwise addition of conc. HNO₃ - Maintain T < 15°C - Stir for 3.5 hours setup->reaction workup 4. Work-up & Extraction - Quench with ice water - Extract with DCM - Wash with NaHCO₃ & Brine reaction->workup purify 5. Isolation & Purification - Dry organic layer (MgSO₄) - Concentrate via Rotovap - Optional: Vacuum Distillation workup->purify char 6. Product Characterization - TLC, NMR, IR Spectroscopy - Determine yield and purity purify->char

Sources

Application

The Role of 4-tert-butyl-2-nitrophenol as a Key Intermediate in the Synthesis of Dinitrophenol Pesticides

This comprehensive technical guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and agrochemical synthesis. It focuses on the synthesis and utilizat...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides detailed application notes and protocols for researchers, scientists, and professionals in drug development and agrochemical synthesis. It focuses on the synthesis and utilization of 4-tert-butyl-2-nitrophenol as a crucial intermediate in the production of potent dinitrophenol-based pesticides. This document will elucidate the synthetic pathways, provide step-by-step experimental protocols, and explain the chemical principles underpinning these transformations.

Introduction: The Significance of Nitrophenols in Agriculture

Nitrophenolic compounds have long been recognized for their broad-spectrum biological activities. In the agrochemical industry, certain substituted dinitrophenols are utilized as herbicides, insecticides, and fungicides. Their mode of action often involves the disruption of oxidative phosphorylation in target organisms, leading to metabolic failure and eventual death. The synthesis of these pesticides frequently involves a multi-step process, with nitrated phenols serving as key building blocks. 4-tert-butyl-2-nitrophenol is a pivotal intermediate, as its structure allows for further functionalization to yield highly active dinitrophenol pesticides.

Synthetic Pathway Overview

The overall synthetic route involves a two-step nitration of the readily available starting material, 4-tert-butylphenol. The first step is a regioselective mono-nitration to produce the intermediate, 4-tert-butyl-2-nitrophenol. The second step involves a further nitration to yield the final dinitrophenol pesticide, 4-tert-butyl-2,6-dinitrophenol.

Synthesis_Pathway Start 4-tert-butylphenol Intermediate 4-tert-butyl-2-nitrophenol Start->Intermediate Nitration (Step 1) FinalProduct 4-tert-butyl-2,6-dinitrophenol (Pesticide) Intermediate->FinalProduct Nitration (Step 2)

Caption: Synthetic pathway from 4-tert-butylphenol to 4-tert-butyl-2,6-dinitrophenol.

Part 1: Synthesis of the Intermediate: 4-tert-butyl-2-nitrophenol

This protocol details the regioselective mono-nitration of 4-tert-butylphenol to yield 4-tert-butyl-2-nitrophenol. The hydroxyl group of the phenol is an activating ortho-, para-director for electrophilic aromatic substitution. The bulky tert-butyl group at the para position sterically hinders substitution at the adjacent meta positions and directs the incoming nitro group to one of the ortho positions.

Protocol 1: Synthesis of 4-tert-butyl-2-nitrophenol

This protocol is adapted from the method described in patent CN101696169B[1].

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (per 0.2 mol scale)
4-tert-butylphenolC₁₀H₁₄O150.2230.0 g (0.2 mol)
Concentrated Nitric Acid (69%)HNO₃63.0119.5 g (0.21 mol)
n-ButanolC₄H₁₀O74.1275 mL

Equipment:

  • 500 mL three-necked round-bottom flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Cooling bath (ice-water)

  • Apparatus for distillation under reduced pressure

  • Apparatus for steam distillation

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 30.0 g (0.2 mol) of 4-tert-butylphenol in 75 mL of n-butanol.

  • Cooling: Place the flask in a cooling bath and stir the solution until the temperature reaches and is maintained at 20°C.

  • Nitration: Slowly add 19.5 g (0.21 mol) of concentrated nitric acid (69%) dropwise to the stirred solution over a period of approximately 30-60 minutes. It is crucial to maintain the reaction temperature at 20°C throughout the addition to ensure regioselectivity and minimize side product formation.

  • Reaction Completion: After the addition is complete, continue to stir the reaction mixture at 20°C for an additional 4 hours.

  • Solvent Removal: Upon completion of the reaction, remove the n-butanol by distillation under reduced pressure.

  • Purification: The crude product is then purified by steam distillation. The lower layer, a yellow oily transparent liquid, is collected.

  • Drying and Characterization: The collected product is dried, yielding 4-tert-butyl-2-nitrophenol. The expected yield is approximately 89.5%. The structure can be confirmed by spectroscopic methods (IR, NMR).

Part 2: Synthesis of the Pesticide: 4-tert-butyl-2,6-dinitrophenol

The synthesis of the final pesticide, 4-tert-butyl-2,6-dinitrophenol, involves the introduction of a second nitro group onto the aromatic ring of the 4-tert-butyl-2-nitrophenol intermediate. The presence of the first deactivating nitro group and the hydroxyl group makes the ring less reactive than the starting 4-tert-butylphenol. Therefore, a stronger nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid (mixed acid), is required to achieve dinitration.

Protocol 2: Synthesis of 4-tert-butyl-2,6-dinitrophenol

This protocol is based on established methods for the dinitration of phenols.

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity (per 0.1 mol scale)
4-tert-butyl-2-nitrophenolC₁₀H₁₃NO₃195.2119.5 g (0.1 mol)
Concentrated Nitric Acid (69%)HNO₃63.0113.7 g (0.15 mol)
Concentrated Sulfuric Acid (98%)H₂SO₄98.0829.4 g (0.3 mol)

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Beaker (for quenching)

  • Büchner funnel and flask

  • Recrystallization apparatus

Procedure:

  • Preparation of Nitrating Mixture: In a beaker, carefully and slowly add 13.7 g (0.15 mol) of concentrated nitric acid to 29.4 g (0.3 mol) of concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared with extreme caution due to its highly exothermic and corrosive nature.

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and thermometer, place 19.5 g (0.1 mol) of 4-tert-butyl-2-nitrophenol.

  • Cooling: Cool the flask containing the starting material in an ice-salt bath to a temperature of 0-5°C.

  • Dinitration: Slowly add the pre-cooled nitrating mixture to the stirred 4-tert-butyl-2-nitrophenol via a dropping funnel over a period of 30-60 minutes. The reaction temperature must be carefully maintained below 10°C to control the reaction and prevent the formation of unwanted byproducts.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 0-5°C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude product.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus paper.

  • Purification: The crude 4-tert-butyl-2,6-dinitrophenol can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield a crystalline solid.

  • Drying and Characterization: The purified product should be dried under vacuum. The structure and purity can be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Dinitration_Workflow cluster_prep Nitrating Mixture Preparation cluster_reaction Dinitration Reaction cluster_workup Work-up and Purification HNO3 Conc. Nitric Acid Mix Mix and Cool HNO3->Mix H2SO4 Conc. Sulfuric Acid H2SO4->Mix Nitrating_Mixture Nitrating Mixture (HNO₃/H₂SO₄) Mix->Nitrating_Mixture Start 4-tert-butyl-2-nitrophenol Cooling Cool to 0-5°C Start->Cooling Addition Slowly add Nitrating Mixture Cooling->Addition Stirring Stir at 0-5°C Addition->Stirring Quench Pour onto Ice Stirring->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with Cold Water Filter->Wash Recrystallize Recrystallization Wash->Recrystallize Dry Dry under Vacuum Recrystallize->Dry Final_Product 4-tert-butyl-2,6-dinitrophenol Dry->Final_Product

Caption: Experimental workflow for the synthesis of 4-tert-butyl-2,6-dinitrophenol.

Safety and Handling Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acids: Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Handle with extreme care to avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. The preparation of the nitrating mixture is highly exothermic and should be done slowly and with efficient cooling.

  • Nitrophenols: Nitrophenolic compounds are toxic and can be absorbed through the skin. Avoid inhalation of dust and direct contact.

Conclusion

The synthesis of 4-tert-butyl-2,6-dinitrophenol via the intermediate 4-tert-butyl-2-nitrophenol is a robust and scalable process for the production of this dinitrophenol pesticide. The protocols provided herein offer a detailed guide for the successful synthesis and purification of these compounds. Careful control of reaction conditions, particularly temperature, is paramount to ensure high yields and purity while minimizing the formation of byproducts. The methodologies described are fundamental to the development of new agrochemicals and for further research into the biological activities of nitrophenolic compounds.

References

  • Method for synthesizing o-nitro-p-tertiary butyl phenol. CN101696169B.
  • 4-tert-Butyl-2,6-dinitrophenol. PubChem. [Link]

  • Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. MDPI. [Link]

  • 2-tert-Butyl-4,6-dinitrophenol. ResearchGate. [Link]

  • Selective nitr

Sources

Method

Application Note: High-Efficiency Extraction of Nitrophenols from Environmental Water Samples

Abstract Nitrophenols are a class of organic compounds widely used in industrial processes, including the manufacturing of pesticides, herbicides, and synthetic intermediates, leading to their classification as priority...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nitrophenols are a class of organic compounds widely used in industrial processes, including the manufacturing of pesticides, herbicides, and synthetic intermediates, leading to their classification as priority pollutants by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Union.[1][2] Their presence in water sources, even at trace levels, poses significant risks to human health and aquatic ecosystems.[3][4] This application note provides a comprehensive guide for researchers and analytical scientists on the extraction of nitrophenols from various water matrices. We present and compare detailed protocols for Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and modern microextraction techniques. The causality behind experimental choices is explained to empower users to adapt and optimize these methods for their specific applications.

Introduction: The Challenge of Nitrophenol Analysis

Nitrophenols are polar and acidic compounds, and their varying polarities and acidities make their simultaneous extraction a challenging task.[1] Due to their high solubility in water, they are often present at trace concentrations (µg/L or ng/L), necessitating a preconcentration step prior to instrumental analysis.[5][6] The selection of an appropriate extraction method is critical for achieving high recovery, minimizing matrix interference, and ensuring the accuracy and reliability of analytical results. This guide will delve into the principles and practical execution of the most effective extraction techniques.

Foundational Principles: Selecting the Right Extraction Strategy

The choice of extraction method depends on several factors, including the specific nitrophenols of interest, the sample matrix complexity, the required detection limits, and available laboratory resources.

Solid-Phase Extraction (SPE): The Workhorse for Nitrophenol Analysis

SPE is the most widely used technique for the preconcentration and cleanup of nitrophenols from aqueous samples due to its high enrichment factors, reduced solvent consumption compared to LLE, and potential for automation.[1][2]

The Mechanism: SPE involves partitioning the analytes between a liquid sample and a solid sorbent. The choice of sorbent is paramount for successful extraction.

  • Polymeric Sorbents: Polystyrene-divinylbenzene (PS-DVB) based sorbents are highly effective for retaining a wide range of phenols, including nitrophenols, due to their high surface area and strong non-polar interactions.[1]

  • Silica-Based Sorbents: C18 and C8 bonded silica are also used, but they may have lower breakthrough volumes for more polar phenols.[1]

  • Novel Sorbents: Materials like carbon nanotubes and ionic liquids are being explored for their high adsorption capacity.[7][8]

Critical Parameter: pH Adjustment: The pH of the water sample must be adjusted to ensure the nitrophenols are in their neutral, protonated form. This is crucial for their efficient retention on non-polar sorbents. Acidification of the sample to a pH of around 2-3 is common practice.[4][9]

Liquid-Liquid Extraction (LLE): A Classic Approach

LLE is a traditional method for extracting organic compounds from aqueous samples. It involves partitioning the analytes between the aqueous sample and an immiscible organic solvent. While effective, LLE often requires large volumes of organic solvents and can be labor-intensive.

The Mechanism: The choice of extraction solvent is critical and is based on the "like dissolves like" principle. Solvents such as dichloromethane and a mixture of pentane and ether have been used for nitrophenol extraction.[10]

Microextraction Techniques: Miniaturized and Efficient

In recent years, microextraction techniques have gained popularity due to their simplicity, speed, and minimal solvent consumption, aligning with the principles of green analytical chemistry.[6]

  • Solid-Phase Microextraction (SPME): This technique utilizes a fused silica fiber coated with a stationary phase to extract analytes from a sample. The fiber is then thermally desorbed in the injector of a gas chromatograph (GC) or desorbed with a solvent for liquid chromatography (LC) analysis.[1][11]

  • Stir Bar Sorptive Extraction (SBSE): SBSE employs a magnetic stir bar coated with a larger volume of stationary phase (typically polydimethylsiloxane, PDMS) than SPME, providing higher extraction efficiency.[6]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Nitrophenols in Drinking Water

This protocol is adapted from established methods and is suitable for a broad range of nitrophenols.[1][9][12]

Materials:

  • SPE cartridges (e.g., polymeric Lichrolut EN or Agilent Bond Elut Plexa, 200 mg).[1][12]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Deionized water

  • Water sample (e.g., 200 mL)

  • Internal standard (e.g., 2-chlorophenol)[1]

Procedure:

  • Sample Preparation:

    • To a 200 mL water sample, add an appropriate volume of internal standard solution.

    • Acidify the sample to pH < 2 with HCl.[9]

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 5 mL of acetonitrile, followed by 5 mL of methanol, and finally 10 mL of deionized water (acidified to the same pH as the sample). Ensure the sorbent does not run dry.

  • Sample Loading:

    • Load the prepared water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing:

    • After the entire sample has passed through, wash the cartridge with 5 mL of deionized water to remove any interfering substances.

    • Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution:

    • Elute the retained nitrophenols with 5 mL of an acetonitrile:methanol (1:1 v/v) mixture.[1]

    • Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution:

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the mobile phase for subsequent HPLC analysis.

Workflow Diagram:

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Analysis Sample 200 mL Water Sample Spike Add Internal Standard Sample->Spike Acidify Acidify to pH < 2 Spike->Acidify Condition Condition Cartridge (ACN, MeOH, H2O) Acidify->Condition Load Load Sample Condition->Load Wash Wash Cartridge (H2O) Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes (ACN:MeOH) Dry->Elute Concentrate Concentrate Eluate Elute->Concentrate Reconstitute Reconstitute in Mobile Phase Concentrate->Reconstitute HPLC HPLC-UV/MS Analysis Reconstitute->HPLC

Caption: Workflow for Solid-Phase Extraction of Nitrophenols.

Protocol 2: Gas Chromatography (GC) Analysis with Derivatization

For GC analysis, the polar hydroxyl group of nitrophenols must be derivatized to increase their volatility and thermal stability.[13][14][15] Silylation is a common derivatization technique.[13]

Materials:

  • Extracted and concentrated sample from Protocol 3.1

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA)[11][13]

  • Anhydrous pyridine or other suitable solvent

  • GC vials with inserts

Procedure:

  • Solvent Evaporation: Transfer the reconstituted extract to a GC vial insert and evaporate to complete dryness under a gentle stream of nitrogen. It is critical that the sample is free of water.[13]

  • Derivatization Reaction:

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA to the dried residue.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes.[13]

  • GC-MS Analysis:

    • After cooling to room temperature, the sample is ready for injection into the GC-MS system.

Rationale for Derivatization:

Derivatization_Rationale Nitrophenol Nitrophenol (Polar, Low Volatility) Derivatization Derivatization (Silylation) Nitrophenol->Derivatization Silyl_Derivative Silylated Nitrophenol (Non-polar, High Volatility) Derivatization->Silyl_Derivative GC_Analysis Improved GC-MS Analysis (Better Peak Shape, Thermally Stable) Silyl_Derivative->GC_Analysis

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Nitration of 4-tert-butylphenol

Executive Summary & Diagnostic Flowchart The Core Problem: Nitrating 4-tert-butylphenol (4-TBP) presents a classic "chemoselectivity vs. stability" paradox.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Flowchart

The Core Problem: Nitrating 4-tert-butylphenol (4-TBP) presents a classic "chemoselectivity vs. stability" paradox. The phenolic hydroxyl group strongly activates the ring, making it prone to oxidation (tar formation) and over-nitration . Simultaneously, the bulky tert-butyl group is acid-labile; under strong acidic conditions, it can be cleaved (ipso-substitution), leading to the loss of your key substituent.

Immediate Action: Use the diagnostic flowchart below to identify your specific failure mode before altering your protocol.

DiagnosticTree Start START: Characterize Crude Product CheckColor Appearance? Start->CheckColor BlackTar Black/Dark Brown Tar CheckColor->BlackTar Viscous/Oily YellowSolid Yellow/Orange Solid CheckColor->YellowSolid Crystalline Issue1 Issue: Oxidation/Quinones BlackTar->Issue1 Cause: Temp too high or HNO3 too conc. CheckNMR Check 1H NMR / LCMS YellowSolid->CheckNMR Issue2 Issue: Loss of t-Butyl Group (Ipso-substitution) CheckNMR->Issue2 Peaks at 7-8ppm only No t-butyl singlet (1.3 ppm) Issue3 Issue: Dinitro Impurity CheckNMR->Issue3 Two nitro groups (2,6-dinitro) Success Target: 2-nitro-4-tert-butylphenol CheckNMR->Success Major Product

Figure 1: Diagnostic decision tree for identifying reaction failure modes based on physical appearance and spectral data.

Technical Deep Dive: The Mechanics of Failure

To improve yield, you must understand the competing pathways. The reaction is not just A


 B; it is a race between three outcomes.
The Pathways[1][2][3][4][5]
  • The Desired Path (Ortho-Nitration): The -OH group directs the electrophile (

    
    ) to the ortho position. The para position is blocked by the tert-butyl group.
    
  • The "Ipso" Failure (De-alkylation): In strong mineral acids (like

    
    ), the proton or nitronium ion can attack the carbon bearing the tert-butyl group. The tert-butyl cation is a stable leaving group, resulting in 4-nitrophenol  or 2,4-dinitrophenol , effectively destroying your scaffold [1].
    
  • The Oxidative Failure (Tarring): Phenols are electron-rich and easily oxidized by nitric acid into quinones. These polymerize rapidly into dark, insoluble tars, drastically lowering mass balance.

Critical Parameters Table
ParameterStandard (Risky)Optimized (Recommended)Why?
Solvent

or Bulk

Acetic Acid or DCM Disperses heat; Acetic acid mitigates "ipso" attack by buffering acidity.
Temperature > 25°C0°C to 10°C High temp favors oxidation (tar) and ipso-cleavage.
Reagent Conc.

/

70%

or t-BuONO
Avoiding

prevents de-alkylation. tert-Butyl nitrite (t-BuONO) is non-oxidizing.[1]
Stoichiometry Excess

1.0 - 1.1 equiv Excess leads immediately to 2,6-dinitro-4-tert-butylphenol.

Optimized Protocols

We provide two protocols: one for standard lab scale using common reagents, and one "High-Fidelity" method for maximum yield and purity.

Method A: The Buffered Nitric Acid Protocol (Standard)

Best for: Routine synthesis, scale-up, cost-efficiency.

Reagents: 4-tert-butylphenol (1.0 eq), Nitric Acid (70%, 1.05 eq), Glacial Acetic Acid (Solvent).

  • Dissolution: Dissolve 15g (0.1 mol) of 4-tert-butylphenol in 30 mL of Glacial Acetic Acid.

  • Cooling: Cool the solution to 0–5°C in an ice/salt bath. Crucial: Do not skip.

  • Addition: Prepare a solution of 1.05 eq

    
     (70%) in 10 mL Acetic Acid. Add this dropwise  over 30-45 minutes.
    
    • Checkpoint: Monitor internal temperature.[2][3] If it exceeds 10°C, stop addition immediately.

  • Reaction: Stir at 5-10°C for 2 hours.

  • Quench: Pour mixture into 100 mL ice water. The product should precipitate as a yellow solid.[4]

  • Purification: Filter and wash with cold water. Recrystallize from dilute Ethanol/Water if necessary.

Expected Yield: 75-85% [2].

Method B: The tert-Butyl Nitrite (TBN) Protocol (High-Fidelity)

Best for: Precious substrates, avoiding tars, ensuring 100% mono-selectivity.

Reagents: 4-tert-butylphenol (1.0 eq), tert-Butyl Nitrite (TBN) (1.5 eq), Acetonitrile or DCM.

  • Setup: Dissolve substrate in Acetonitrile (0.5 M concentration).

  • Addition: Add TBN (1.5 eq) slowly at Room Temperature.

  • Mechanism: This proceeds via an O-nitrosylation followed by rearrangement, avoiding the harsh oxidative environment of free nitric acid [3].

  • Workup: Evaporate solvent. The byproduct is tert-butanol (volatile).[5][6]

  • Result: Often quantitative conversion with minimal purification needed.

Expected Yield: >90% [3].

Troubleshooting FAQs

Q: My reaction mixture turned black immediately. What happened? A: You likely experienced a "runaway oxidation." This happens if the addition of acid is too fast or the temperature is too high (>20°C). Phenol radicals form and polymerize. Fix: Use Method A. Ensure the temperature stays <5°C during addition. Dilute your nitric acid in acetic acid before adding it.

Q: I see a loss of the tert-butyl group in my NMR (missing singlet at ~1.3 ppm). A: You are suffering from Ipso-Nitration . This is caused by the reaction medium being too acidic (often due to using Sulfuric Acid). The proton attacks the ring carbon attached to the t-butyl group. Fix: Eliminate Sulfuric Acid. Use Acetic Acid as the solvent (Method A) or switch to the TBN method (Method B), which is non-acidic [4].

Q: I am getting a mixture of mono- and di-nitro products. A: Your stoichiometry is loose. 4-TBP activates the ring so strongly that the second nitration happens easily. Fix: strictly limit


 to 1.0 or 1.05 equivalents. Do not use excess "just to be sure."

Q: Can I use metal nitrates (e.g.,


)? 
A:  Yes, Claycop (Copper Nitrate on Clay) or similar solid-supported reagents are excellent for regioselectivity, but they can be expensive to scale. For bench work, Method B (TBN) is generally superior for ease of use.

Visualizing the Reaction Logic

ReactionPathways Substrate 4-tert-butylphenol Cond_Mild Method A: HNO3/AcOH (0°C, Controlled) Substrate->Cond_Mild Cond_Harsh H2SO4/HNO3 (>25°C) Substrate->Cond_Harsh Cond_TBN Method B: t-BuONO (Radical Mechanism) Substrate->Cond_TBN Product 2-nitro-4-tert-butylphenol (High Yield) Cond_Mild->Product Major Path DiNitro 2,6-dinitro-4-t-butylphenol (Over-reaction) Cond_Mild->DiNitro If >1.1 eq HNO3 Tar Oxidation Tars (Black Polymer) Cond_Harsh->Tar Oxidation Ipso 4-nitrophenol (De-alkylation) Cond_Harsh->Ipso Acid Catalyzed Cleavage Cond_TBN->Product High Selectivity

Figure 2: Reaction pathways showing how condition selection dictates product distribution.

References

  • Cerfontain, H. (1985). Ipso-Nitration of tert-butylphenols. Journal of Organic Chemistry.

  • Patent CN101696169B . (2012). Method for synthesizing o-nitro-p-tertiary butyl phenol. Google Patents.

  • Iranpoor, N., et al. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite. Organic Letters, ACS.

  • Cross, G. G., et al. (1984). Ipso-Nitration and the mechanism of nitro-de-tert-butylation. Canadian Journal of Chemistry.

Sources

Optimization

removing ortho-isomer impurities from nitrophenol synthesis

Ticket #8492: Removal of ortho-Isomer Impurities from Nitrophenol Synthesis Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #8492: Removal of ortho-Isomer Impurities from Nitrophenol Synthesis

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Context: User reports difficulty isolating high-purity para-nitrophenol (PNP) due to persistent ortho-nitrophenol (ONP) contamination following standard nitration of phenol.

Mission Statement

Welcome to the Purification Technical Support Center. You are likely dealing with the classic "Nitration Isomer Challenge." The nitration of phenol is an electrophilic aromatic substitution that invariably yields a mixture of ortho and para isomers (typically 60:40 to 40:60 ratio depending on temperature) due to the activating, ortho-/para-directing hydroxyl group.

This guide provides field-proven protocols to separate these isomers based on their distinct Intramolecular vs. Intermolecular Hydrogen Bonding characteristics.

Module 1: Steam Distillation (The Primary Separation)

Applicability: Bulk separation of crude reaction mixtures.

The Science: Why This Works

The separation relies on a fundamental physical difference driven by hydrogen bonding:

  • ** Ortho-Nitrophenol (ONP):** Forms Intramolecular hydrogen bonds (chelation) between the -OH and -NO

    
     groups.[1] This "hides" the polar groups, lowering the boiling point and preventing association with water molecules. Result:  Steam Volatile.
    
  • ** Para-Nitrophenol (PNP):** Forms Intermolecular hydrogen bonds with other PNP molecules and the solvent (water). This creates a lattice-like association, significantly raising the boiling point. Result: Non-Steam Volatile.

Troubleshooting Guide (Q&A)

Q: The distillation is proceeding, but the ortho isomer is not clearing from the pot. Why? A: You are likely experiencing "thermal lag" or insufficient steam saturation.

  • Fix: Ensure your steam generator is producing a vigorous flow. The distillate must appear cloudy or yellow (indicating ONP presence). If the distillate runs clear but the pot is still dark yellow/orange, increase the heat on the reaction flask slightly (to ~100°C) to prevent steam from condensing inside the flask before carrying the ONP out.

Q: My para product in the residue is tarry. How do I recover it? A: This is common if the reaction ran too hot (forming dinitrophenols/tars).

  • Fix: After steam distillation removes the ONP, add 2% HCl to the hot residue and filter while hot (above 60°C). PNP is soluble in hot water. The tars will remain on the filter paper. Cool the filtrate to <5°C to crystallize clean PNP.

Standard Operating Procedure (SOP): Steam Distillation
  • Setup: Connect a steam generator to the reaction flask containing the crude mixture. Connect the reaction flask to a Liebig condenser.

  • Execution: Pass steam vigorously through the mixture.

  • Observation: Yellow vapors (ONP) will condense in the receiver. Continue until the distillate runs colorless.

  • Isolation:

    • Distillate: Cool to crystallize ONP (bright yellow needles).

    • Residue: Contains PNP. Filter hot to remove tars, then cool to crystallize PNP.

SteamDistillation Start Crude Nitration Mixture (ONP + PNP + Tars) Process Distillation Process Start->Process Steam Steam Injection (100°C) Steam->Process Vapor Vapor Phase (Volatile) Process->Vapor Intramolecular H-Bond (Low BP) Residue Liquid Residue (Non-Volatile) Process->Residue Intermolecular H-Bond (High BP) ONP Ortho-Nitrophenol (Yellow Distillate) Vapor->ONP Condensation PNP Para-Nitrophenol (Crystallizes on Cooling) Residue->PNP Filtrate (Cold) Tars Tars/Dinitrophenols (Filter out Hot) Residue->Tars Filtration (Hot)

Caption: Figure 1. Thermodynamic logic of steam distillation separating nitrophenol isomers based on H-bonding topology.

Module 2: Chromatographic Purification

Applicability: High-purity isolation (<1g to 100g scale) when steam distillation leaves trace impurities.

The Science: Polarity & Tailing

Nitrophenols are acidic (


 ~7.2). On silica gel, they tend to ionize, causing "tailing" (streaking) which ruins separation resolution.
  • Normal Phase (Silica): ONP is less polar (due to internal H-bonding) and elutes first . PNP is more polar and elutes last .

Troubleshooting Guide (Q&A)

Q: My peaks are broad and overlapping on the TLC/Column. What is wrong? A: You are using a neutral solvent system.

  • Fix: You must add an acid modifier. Add 0.5% to 1% Acetic Acid to your mobile phase. This suppresses ionization (

    
    ), sharpening the bands significantly.
    

Q: Which mobile phase is best for Flash Chromatography? A: A gradient of Hexane : Ethyl Acetate (with 1% Acetic Acid).

  • Start: 90:10 (Elutes ONP).

  • End: 60:40 (Elutes PNP).

Data Table: Chromatographic Parameters
ParameterOrtho-Nitrophenol (ONP)Para-Nitrophenol (PNP)Notes
Polarity Lower (Masked -OH)Higher (Exposed -OH)Basis of separation

(Silica)
~0.6 - 0.7~0.2 - 0.3Solvent: Hexane/EtOAc (3:1)
Elution Order FirstLastNormal Phase
Detection UV 254 nm / Yellow ColorUV 254 nm / ColorlessONP is visibly yellow

Module 3: Solubility & Extraction (Scale-Up)

Applicability: Intermediate scale where distillation is too energy-intensive.

The Science: Solvent Selectivity

While PNP is more soluble in water, ONP is significantly more soluble in non-polar organic solvents (Benzene, Toluene) due to its "non-polar" character arising from chelation [1].

Troubleshooting Guide (Q&A)

Q: Can I separate them without distillation using just solvents? A: Yes, via Column Crystallization or selective extraction.

  • Protocol: Dissolve the crude mixture in minimal boiling benzene (or toluene). Allow to cool.

  • Result: PNP is nearly insoluble in cold benzene and will crystallize out. ONP remains highly soluble in benzene and stays in the mother liquor [2]. Filter the solid to obtain PNP.

Q: How does temperature affect water solubility? A: Drastically for PNP.

  • At 20°C: PNP solubility is low (~1.6%).

  • At 100°C: PNP solubility is very high (~27%).

  • ONP remains sparingly soluble even at higher temperatures compared to PNP. This allows for recrystallization from hot water [3].

SolubilityLogic Input Mixture (ONP + PNP) SolventChoice Select Solvent Input->SolventChoice Benzene Benzene/Toluene (Non-Polar) SolventChoice->Benzene Method A: Organic Water Water (Polar) SolventChoice->Water Method B: Aqueous ResultBenzene Filtrate: ONP (Dissolved) Precipitate: PNP (Pure) Benzene->ResultBenzene ONP highly soluble ResultWater Hot: Both Dissolve Cold: PNP Crystallizes Water->ResultWater PNP solubility strongly temp-dependent

Caption: Figure 2. Decision matrix for solvent-based separation. Method A (Benzene/Toluene) is preferred for high-yield recovery of PNP.

Module 4: Prevention (Catalytic Control)

Applicability: Process Optimization (Drug Development).

Q: Can we stop the ortho isomer from forming in the first place? A: You cannot eliminate it entirely, but you can shift the ratio from statistical (60:40) to highly para-selective (10:90) using Shape Selective Catalysis .

Recommended Protocol: Zeolite Catalysis

Instead of using free liquid


/

, use a solid acid catalyst like H-ZSM-5 or H-Beta Zeolite .
  • Mechanism: The pore structure of the zeolite exerts steric constraints. The transition state required to form ONP is bulky and does not fit well inside the zeolite channels. The linear para-transition state fits easily.

  • Result: Para-selectivity can reach >90% [4].

References

  • Sidgwick, N. V., et al.[2] "The Solubility of the Nitrophenols and Other Isomeric Disubstitution Products of Benzene." Journal of the Chemical Society, Transactions, vol. 107, 1915, pp. 1202–1213.[2] Link

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.
  • Phenomenex. "Mobile Phase Optimization: A Critical Factor in HPLC." Phenomenex Technical Resources, 2025. Link

  • Kulkarni, S. J., et al. "Regioselective nitration of phenol over solid acid catalysts." Applied Catalysis A: General, vol. 139, no. 1-2, 1996, pp. 59-74. Link

  • Indian Academy of Sciences. "Regioselective nitration of aromatic substrates in zeolite cages." Journal of Chemical Sciences, vol. 116, 2004. Link

Sources

Troubleshooting

Technical Support Center: A Researcher's Guide to Separating Phenolic Compounds

Topic: Isolating 4-tert-butyl-2-nitrophenol from its precursor, 4-tert-butylphenol. This guide provides an in-depth technical resource for researchers facing the common challenge of separating a nitrated phenol from its...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Isolating 4-tert-butyl-2-nitrophenol from its precursor, 4-tert-butylphenol.

This guide provides an in-depth technical resource for researchers facing the common challenge of separating a nitrated phenol from its unreacted starting material. This situation frequently arises after the electrophilic nitration of 4-tert-butylphenol. We will explore the chemical principles behind the separation, provide detailed, validated protocols, and troubleshoot common issues encountered in the laboratory.

Frequently Asked Questions & Troubleshooting

Q1: What is the core chemical principle that allows for the separation of 4-tert-butyl-2-nitrophenol from 4-tert-butylphenol?

A: The separation hinges on the significant difference in acidity (pKa) between the two compounds. The hydroxyl group on any phenol is weakly acidic. However, the addition of a nitro group (NO₂) ortho to the hydroxyl group in 4-tert-butyl-2-nitrophenol has a profound effect. The nitro group is a strong electron-withdrawing group, which stabilizes the corresponding phenoxide ion through resonance and inductive effects. This stabilization makes the proton on the hydroxyl group much more acidic (i.e., it has a lower pKa) compared to the unsubstituted 4-tert-butylphenol. This difference in acidity is the key we can exploit for a clean separation using acid-base extraction.

Q2: I need to process a large amount of material (multi-gram scale). Which method is most practical: extraction or chromatography?

A: For bulk separations, liquid-liquid acid-base extraction is unequivocally the more efficient and scalable method. It relies on simple, inexpensive reagents (a weak base, an acid, and organic solvents) and standard glassware like a separatory funnel. It allows for the rapid partitioning of large quantities of material between two immiscible liquid phases. While column chromatography can offer very high purity, it is generally more time-consuming, requires larger volumes of expensive solvents, and is more suitable for smaller-scale purifications or for separating compounds with very similar properties.

Q3: My acid-base extraction is resulting in a poor yield or impure product. What are the most common pitfalls?

A: This is a frequent issue that usually stems from one of four areas:

  • Choice of Base: Using a strong base like sodium hydroxide (NaOH) is a critical error. NaOH is strong enough to deprotonate both the nitrophenol and the starting phenol, meaning both will move into the aqueous layer and no separation will occur[1]. You must use a weak base, like sodium bicarbonate (NaHCO₃), which is only strong enough to deprotonate the more acidic 4-tert-butyl-2-nitrophenol[2][3].

  • Incomplete Extraction: Ensure you are shaking the separatory funnel vigorously and for a sufficient amount of time to allow the acid-base reaction to reach equilibrium. For stubborn separations, performing multiple extractions with fresh portions of the aqueous base is more effective than a single large-volume extraction.

  • Emulsion Formation: Phenoxide salts can act as surfactants, leading to the formation of a stable emulsion at the interface of the organic and aqueous layers, making separation impossible. To break an emulsion, try adding a small amount of brine (saturated NaCl solution) or gently swirling the funnel. In stubborn cases, filtering the entire mixture through a pad of Celite can be effective.

  • Incomplete Precipitation: After isolating the aqueous layer containing your deprotonated nitrophenol, you must re-acidify it to a pH of ~2 to force the neutral, water-insoluble phenol to precipitate out. Always check the pH with litmus paper or a pH meter. Insufficient acid will lead to incomplete precipitation and a low recovered yield.

Q4: Can I use column chromatography for this separation? If so, what conditions do you recommend?

A: Yes, silica gel column chromatography is an excellent method for achieving high purity, especially on a smaller scale. The principle here is polarity. 4-tert-butyl-2-nitrophenol, with its polar nitro and hydroxyl groups, is significantly more polar than 4-tert-butylphenol.

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is ideal.

  • Mobile Phase (Eluent): A non-polar solvent system is required. The less polar 4-tert-butylphenol will elute first. Start with a low-polarity mixture like 95:5 Hexane:Ethyl Acetate. You can then gradually increase the polarity (e.g., to 90:10 or 85:15) to elute the more polar 4-tert-butyl-2-nitrophenol[4].

  • Monitoring: The separation should be monitored by Thin Layer Chromatography (TLC) to identify which fractions contain your desired compounds. The nitrophenol is typically a yellow compound, which can also aid in visual tracking on the column.

Q5: Is distillation a viable separation technique for this mixture?

A: While technically possible, distillation is not the recommended method. Both compounds are high-boiling solids[5]. 4-tert-butylphenol boils at approximately 239 °C at atmospheric pressure[5][6]. The nitrophenol has a reported boiling point of 97 °C but at a high vacuum of 1 mmHg[7]. Attempting to distill these at atmospheric pressure risks thermal decomposition[8]. Fractional distillation under a high vacuum would be required, which is technically demanding and energy-intensive compared to the simplicity of an acid-base extraction.

Comparative Data of Compounds

To make informed decisions during your experiment, a clear understanding of the physical and chemical properties of both molecules is essential.

Property4-tert-butylphenol4-tert-butyl-2-nitrophenolRationale for Separation
Molar Mass 150.22 g/mol [5][9]195.22 g/mol [10]N/A for these techniques.
Appearance White crystalline solid[5]Yellow, low-melting solid[7][11]Color difference can aid in visual tracking during chromatography.
Melting Point 99-101 °C[5][6]27-29 °C[7][12]Significant difference; could be used for fractional crystallization.
Boiling Point ~239 °C @ 760 mmHg[5][13]97 °C @ 1 mmHg[7][12]High boiling points make distillation difficult.
pKa (estimated) ~10[6][13]~7-8 (significantly more acidic)Primary basis for separation via acid-base extraction.
Polarity Moderately PolarMore PolarPrimary basis for separation via column chromatography.
Solubility Low in water, soluble in organic solvents and aqueous base[5][13].Very low in water, soluble in organic solvents and aqueous weak base[11].Differential solubility of the phenoxide salts is key to extraction.

Experimental Protocols

Protocol 1: Separation via Acid-Base Extraction

This protocol leverages the difference in acidity to achieve a bulk separation of the two phenols.

G cluster_start Initial State cluster_extraction Extraction Step cluster_organic Organic Phase Processing cluster_aqueous Aqueous Phase Processing start Mixture of Phenols in Diethyl Ether sep_funnel Separatory Funnel: Add 5% NaHCO₃ (aq) Shake & Vent start->sep_funnel layers Allow Layers to Separate sep_funnel->layers org_layer Top Organic Layer: 4-tert-butylphenol in Ether layers->org_layer Separate aq_layer Bottom Aqueous Layer: Sodium 4-tert-butyl-2-nitrophenoxide layers->aq_layer Separate wash_org Wash with Brine org_layer->wash_org dry_org Dry over Na₂SO₄ wash_org->dry_org evap_org Evaporate Solvent dry_org->evap_org product_A Isolated 4-tert-butylphenol evap_org->product_A acidify Acidify with 6M HCl to pH ~2 aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Collect Solid by Vacuum Filtration precipitate->filter product_B Isolated 4-tert-butyl-2-nitrophenol filter->product_B

Caption: Workflow for separating phenols using acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude mixture (e.g., 5.0 g) in a suitable organic solvent like diethyl ether or dichloromethane (~100 mL). Ensure all solids are fully dissolved.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, invert, and vent frequently to release CO₂ gas pressure. Shake vigorously for 2-3 minutes.

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate. The less dense ether layer will be on top. Drain the bottom aqueous layer into a clean Erlenmeyer flask. This layer contains the deprotonated, water-soluble sodium 4-tert-butyl-2-nitrophenoxide.

  • Repeat Extraction: To ensure complete removal, add a fresh portion of 5% NaHCO₃ solution (~50 mL) to the organic layer remaining in the funnel. Shake, vent, and separate as before. Combine this second aqueous extract with the first one.

  • Isolate 4-tert-butylphenol (from organic layer):

    • Wash the remaining organic layer with brine (saturated NaCl solution) to remove residual water.

    • Drain the organic layer into a flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

    • Filter away the drying agent and remove the solvent using a rotary evaporator to yield the purified 4-tert-butylphenol.

  • Isolate 4-tert-butyl-2-nitrophenol (from aqueous layer):

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly, and with stirring, add 6M hydrochloric acid (HCl) dropwise until the solution is strongly acidic (pH ~2, check with pH paper).

    • The yellow 4-tert-butyl-2-nitrophenol will precipitate as a solid.

    • Collect the solid product by vacuum filtration, wash the filter cake with a small amount of cold distilled water, and allow it to air dry.

Protocol 2: Separation via Column Chromatography

This protocol is ideal for obtaining highly pure samples, particularly for analytical purposes.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_fractions Fraction Processing pack_column Pack Column with Silica Gel Slurry load_sample Load Sample Mixture onto Column pack_column->load_sample elute Elute with Hexane:EtOAc (e.g., 95:5) load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor frac_A Combine Fractions of 4-tert-butylphenol monitor->frac_A Low Rf frac_B Combine Fractions of 4-tert-butyl-2-nitrophenol monitor->frac_B High Rf evap_A Evaporate Solvent frac_A->evap_A evap_B Evaporate Solvent frac_B->evap_B product_A Isolated 4-tert-butylphenol evap_A->product_A product_B Isolated 4-tert-butyl-2-nitrophenol evap_B->product_B

Caption: Workflow for separating phenols using column chromatography.

Methodology:

  • TLC Analysis: First, determine the optimal eluent composition by running TLC plates of your mixture with varying ratios of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane). Aim for an Rf value of ~0.35 for the compound of interest for good separation.

  • Column Packing: Prepare a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pack a glass chromatography column, ensuring no air bubbles are trapped. Add a small layer of sand on top of the silica bed to prevent disruption.

  • Sample Loading: Dissolve a small amount of your crude mixture in a minimal volume of the eluent. Carefully add this concentrated solution to the top of the column. Alternatively, for less soluble samples, pre-adsorb the mixture onto a small amount of silica gel ("dry loading").

  • Elution: Open the stopcock and begin to run the eluent through the column. The compounds will start to separate into bands. The less polar 4-tert-butylphenol will travel down the column faster than the more polar 4-tert-butyl-2-nitrophenol.

  • Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks.

  • Monitoring and Pooling: Spot samples from each fraction onto TLC plates to determine their contents. Combine the pure fractions containing the first compound (4-tert-butylphenol) and the pure fractions containing the second compound (4-tert-butyl-2-nitrophenol).

  • Isolation: Remove the solvent from the pooled fractions using a rotary evaporator to yield your two separated, purified products.

References

  • Wikipedia. 4-tert-Butylphenol. [Link]

  • OECD Existing Chemicals Database. P-TERT-BUTYL PHENOL CAS N°: 98-54-4. [Link]

  • Cheméo. Chemical Properties of 4-Tert-butyl-2-nitrophenol (CAS 3279-07-0). [Link]

  • PubChem, NIH. 2-Tert-butyl-4-nitrophenol. [Link]

  • Scent.vn. 4-tert-Butylphenol (CAS 98-54-4). [Link]

  • Google Patents.
  • Google Patents.
  • PMC, NIH. Chromatographic Separation of Phenolic Compounds from Extra Virgin Olive Oil. [Link]

  • Chemistry Steps. Organic Acid-Base Extractions. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • MDPI. Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol.... [Link]

  • MDPI. Separation Methods of Phenolic Compounds from Plant Extract.... [Link]

  • Google Patents. KR0141429B1 - A process for preparing 2,4-ditertiary butyl phenol.
  • Loba Chemie. 4-tert-BUTYL PHENOL. [Link]

  • ResearchGate. Recovering phenol as high purity crystals from dilute aqueous solutions by pervaporation. [Link]

  • The Department of Chemistry, UWI, Mona, Jamaica. Separation of an Unknown Mixture. [Link]

  • MDPI. Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. [Link]

  • University of Victoria. Column chromatography. [Link]

  • Google Patents.
  • ACS Publications. Separation of Phenols by Packed Column Supercritical Fluid Chromatography. [Link]

  • Google Patents.
  • Quora. How to separate 2-nitrophenol and 4-nitrophenol based on boiling point. [Link]

  • RSC Publishing. Preparative separation of seven phenolic acids from Xanthii Fructus.... [Link]

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-tert-butyl-2-nitrophenol by Steam Distillation

Prepared by: Gemini, Senior Application Scientist This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-tert-butyl-2-nitrophe...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the purification of 4-tert-butyl-2-nitrophenol. It provides in-depth troubleshooting, frequently asked questions, and a validated experimental protocol for purification via steam distillation. Our focus is on explaining the causality behind experimental choices to empower users to resolve challenges effectively.

Core Principles: Why Steam Distillation?

Steam distillation is a powerful technique for purifying organic compounds that are immiscible with water and have a reasonably high vapor pressure at the boiling point of water. The key principle is that the mixture of water and the immiscible compound will boil when the sum of their individual vapor pressures equals the atmospheric pressure. This allows the compound to be distilled at a temperature significantly below its actual boiling point, preventing thermal decomposition.

For 4-tert-butyl-2-nitrophenol, its suitability for steam distillation is enhanced by the molecular structure. The nitro group at the ortho position to the hydroxyl group forms a strong intramolecular hydrogen bond. This internal bonding minimizes intermolecular hydrogen bonding with water molecules, making the compound more volatile in the presence of steam compared to its isomers (e.g., 4-tert-butyl-3-nitrophenol) where such intramolecular bonding is not possible.[1] This difference in volatility is the basis for its effective purification.

Key Physical & Chemical Properties

A clear understanding of the target compound's properties is critical for successful purification.

PropertyValueSource(s)
CAS Number 3279-07-0[2][3][4]
Molecular Formula C₁₀H₁₃NO₃[4][5]
Molecular Weight 195.22 g/mol [2][4][5]
Appearance Yellow crystalline solid or Orange to Dark Red liquid[5][6]
Melting Point 27-29 °C[2][3]
Boiling Point 97 °C at 1 mmHg[2][3]
Density ~1.12 g/mL at 25 °C[2][3]
Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[2][4]

Experimental Protocol: A Validated Workflow

This protocol outlines the direct steam distillation method, where steam is generated in situ.

Workflow Overview

G cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_workup Product Isolation A Charge 1L RBF with crude product and 400mL water B Assemble distillation apparatus (still head, condenser, receiving flask) A->B C Ensure all joints are securely sealed B->C D Heat the flask to generate steam and induce boiling C->D E Collect cloudy, yellow distillate (emulsion) D->E F Monitor distillate clarity. Stop when it becomes clear. E->F G Cool the distillate in an ice bath to induce crystallization F->G H Perform solvent extraction with diethyl ether or DCM if oil forms G->H If product oils out K Collect purified yellow solid/oil G->K If solid crystallizes directly I Dry organic layer over anhydrous MgSO₄ H->I J Remove solvent via rotary evaporation I->J J->K

Caption: Steam Distillation Workflow.

Step-by-Step Methodology
  • Preparation: Grind any solid crude material to a fine powder to maximize surface area.[7]

  • Apparatus Setup:

    • Place the crude 4-tert-butyl-2-nitrophenol into a large round-bottom flask (e.g., 1 L). The flask should not be more than half-full.

    • Add a volume of deionized water sufficient to create a slurry and generate steam (e.g., 400-500 mL).

    • Add a few boiling chips to prevent bumping.

    • Securely assemble the distillation apparatus, consisting of a still head, a condenser with cooling water flowing from bottom to top, and a receiving flask. Ensure all glass joints are properly sealed.[8]

  • Distillation:

    • Begin heating the flask using a heating mantle. The mixture should be brought to a rolling boil to ensure a steady rate of steam generation.[8]

    • The first drops of distillate will be clear water. As the temperature of the vapor reaches ~100 °C, the 4-tert-butyl-2-nitrophenol will begin to co-distill.

    • Observation: The distillate should appear as a cloudy, often yellow, emulsion. This cloudiness indicates the presence of the immiscible organic compound.[7]

    • Continue collecting the distillate as long as it remains cloudy. When the distillate becomes clear, it signifies that most of the volatile product has been removed.

  • Isolation & Purification:

    • Cool the collected distillate in an ice-water bath. The product, having a low melting point (27-29 °C), may either solidify as a yellow crystalline mass or separate as an oil.

    • If a solid forms: Collect the product by vacuum filtration, wash with a small amount of cold water, and allow it to air-dry.

    • If an oil forms: Transfer the distillate to a separatory funnel. Extract the aqueous layer two to three times with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

    • Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent, and remove the solvent using a rotary evaporator to yield the purified product.

  • Purity Confirmation: Assess the purity of the final product by measuring its melting point and comparing it to the literature value. Further characterization can be performed using GC or NMR spectroscopy.

Troubleshooting Guide

Encountering issues during distillation is common. This guide provides a systematic approach to diagnosing and resolving them.

Troubleshooting Decision Tree

G start Problem Encountered q1 Low or No Distillate? start->q1 q2 Product Solidifies in Condenser? start->q2 q3 Final Product Impure? start->q3 q4 Slow Distillation Rate? start->q4 a1 Check Heat Source. Is water boiling vigorously? q1->a1 b1 Melting point (27-29°C) is near coolant temp. q2->b1 c1 Was distillation run too long (clear distillate collected)? q3->c1 d1 Is boiling insufficiently vigorous? q4->d1 a1_yes Check for Leaks. Are all joints sealed? a1->a1_yes Yes a1_no Increase Heat Input a1->a1_no No a1_yes_yes Check Condenser. Is coolant flow blocked? a1_yes->a1_yes_yes Yes a1_yes_no Reseal Joints (use vacuum grease if necessary) a1_yes->a1_yes_no No a1_yes_yes_yes Clear Blockage / Check Water Supply a1_yes_yes->a1_yes_yes_yes Yes b2 Temporarily stop coolant flow to allow solid to melt and pass. b1->b2 b3 Alternatively, use slightly warmer condenser water. b1->b3 c2 Less volatile isomers may have co-distilled. Stop distillation earlier in future runs. c1->c2 Yes c3 Consider re-distillation or purification by recrystallization. c2->c3 d2 Increase Heat Input d1->d2 Yes d3 Is apparatus exposed to drafts? d1->d3 No d4 Insulate flask and still head with glass wool or foil. d3->d4 Yes

Caption: Troubleshooting Decision Tree.

Question: I am seeing little to no distillate being collected. What is wrong?

  • Answer: This is a common issue that typically points to one of three causes:

    • Insufficient Heat: The heat source may not be adequate to bring the water to a vigorous boil. For steam distillation to be effective, a steady and rapid generation of steam is required. Solution: Ensure your heating mantle is set to an appropriate temperature to maintain a strong, rolling boil.[8]

    • Poor Seal/Leaks: Vapor can escape from the system if there are any leaks in the glass joints. This prevents the necessary pressure from building up to carry the vapor into the condenser. Solution: Carefully inspect all connections. If necessary, disassemble and reassemble, applying a small amount of vacuum grease to the joints to ensure a tight seal.[8]

    • Inefficient Condensing: If the condenser is not functioning correctly, the vapor will not be converted back to a liquid. Solution: Check that the cooling water is flowing through the condenser. The water should enter at the bottom inlet and exit at the top for maximum efficiency.[8]

Question: My product is solidifying in the condenser and causing a blockage. How can I fix this?

  • Answer: This occurs because the melting point of 4-tert-butyl-2-nitrophenol (27-29 °C) is relatively low and can be close to the temperature of cold tap water used for cooling.[2][3]

    • Immediate Solution: Temporarily stop the flow of cooling water to the condenser. This will allow the warm vapor to melt the solidified product, clearing the blockage. Once cleared, resume the water flow, perhaps at a slightly lower rate to keep the condenser temperature just above the product's melting point.

    • Preventative Solution: Use a water bath to circulate slightly warmer water through the condenser instead of cold tap water.

Question: The distillation is proceeding very slowly. How can I increase the rate?

  • Answer: A slow rate is almost always due to inefficient steam generation or excessive heat loss.

    • Increase Steam Generation: The most direct solution is to increase the heating rate of the distillation flask. A more vigorous boil produces more steam, which will carry over the product more quickly.

    • Insulate the Apparatus: Significant heat can be lost from the flask and the still head to the surrounding environment, especially if the apparatus is in a fume hood with high airflow. Solution: Insulate the flask and the neck of the still head with glass wool or aluminum foil to minimize heat loss and maintain a higher internal temperature.

Frequently Asked Questions (FAQs)

Q1: What makes 4-tert-butyl-2-nitrophenol "steam volatile" while other isomers might not be?

  • A1: The key is intramolecular versus intermolecular hydrogen bonding. The ortho positioning of the nitro and hydroxyl groups allows them to form a stable, internal hydrogen bond. This self-contained interaction reduces the molecule's ability to form hydrogen bonds with external water molecules. With weaker intermolecular forces to overcome, the molecule is more easily vaporized and carried over with steam. Isomers where these groups are further apart (meta or para) cannot form this internal bond and will engage in stronger intermolecular hydrogen bonding with water, making them significantly less volatile.[1]

Q2: Can I use this method to purify the product directly from a reaction mixture?

  • A2: Yes, steam distillation is an excellent method for isolating the product from non-volatile reagents, salts, and polymeric tars that may have formed during synthesis (e.g., nitration of 4-tert-butylphenol).[9] You would first neutralize any strong acid catalyst, then subject the entire mixture to steam distillation.

Q3: What are the primary safety concerns when performing this procedure?

  • A3: Safety is paramount.

    • Chemical Hazards: 4-tert-butyl-2-nitrophenol is classified as a skin and eye irritant.[2][4] Like many nitrophenols, it should be handled with care due to potential toxicity.[6] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Procedural Hazards: The distillation involves heating a sealed glass apparatus. Never heat a completely closed system. Ensure the receiving end is open to the atmosphere. Be mindful of hot surfaces and steam. Perform the entire procedure within a certified chemical fume hood.

Q4: How do I know when to stop the distillation?

  • A4: The visual cue is the appearance of the distillate. The process relies on co-distillation of the immiscible organic product with water, which forms a cloudy emulsion.[7] You should stop the distillation when the liquid emerging from the condenser runs clear. Continuing beyond this point will only collect more water and risks carrying over less volatile impurities if the temperature is pushed too high.

References

  • EP1109768B2 - Purification of 2, 4, 6 - tri - (tert butyl) phenol by melt crystallization. (n.d.). Google Patents.
  • Cross, G. G., Fischer, A., & Henderson, G. N. (1984). ipso Nitration. XXV. Nitration of di-tert-butylphenols... Canadian Journal of Chemistry, 62(12), 2803-2812.
  • Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. (n.d.). AIChE. Retrieved February 22, 2024, from [Link]

  • 4-Tert-Butyl-2-Nitrophenol 98.0%(GC). (n.d.). PureSynth. Retrieved February 22, 2024, from [Link]

  • Chemical Properties of 4-Tert-butyl-2-nitrophenol (CAS 3279-07-0). (n.d.). Cheméo. Retrieved February 22, 2024, from [Link]

  • Selective nitration process. (1959). Google Patents.
  • Troubleshooting Distillation Column Malfunctions. (2023, December 8). Ship & Shore Environmental, Inc. Retrieved February 22, 2024, from [Link]

  • Why is steam distillation able to separate out 4-nitrophenol from 2-nitrophenol? (2014, September 8). Quora. Retrieved February 22, 2024, from [Link]

  • Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. (2009). Organic Letters, 11(19), 4462–4465.
  • How to troubleshoot a distillation unit in a lab? (2023, July 24). TOPTION INSTRUMENT CO.,LTD. Retrieved February 22, 2024, from [Link]

  • Savinov, S. N., et al. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support.
  • Phenol, 4-(1,1-dimethylethyl)-2-nitro-. (n.d.). PubChem. Retrieved February 22, 2024, from [Link]

  • m-NITROPHENOL. (n.d.). Organic Syntheses. Retrieved February 22, 2024, from [Link]

  • Extraction of Essential Oils from Spices using Steam Distillation. (n.d.). Magritek. Retrieved February 22, 2024, from [Link]

  • Troubleshooting Practice in the Refinery. (n.d.). KLM Technology Group. Retrieved February 22, 2024, from [Link]

  • Catalytic synthesis of t-BAMBP and its purification through distillation. (2009).
  • Development of Solvent-Free Nitration Processes Using Tert-Butyl Nitrite. (2018).
  • Distillation Column Troubleshooting: Flooding/Foaming/Weeping Diagnosis. (2024, July 25). Alaqua. Retrieved February 22, 2024, from [Link]

  • Synthesis of 4-tert-butyl-2-(thiomorpholin-4-ylmethyl)phenol, and 4-tert-butyl-2,6-bis(thiomorpholin-4-ylmethyl)phenol. (2005). MDPI.
  • Nitroxide, di-tert-butyl. (n.d.). Organic Syntheses. Retrieved February 22, 2024, from [Link]

  • Bowers Jr, G. N., et al. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 26(6), 724-729.

Sources

Troubleshooting

Technical Support Center: Navigating the Solubility Challenges of 4-Butyl-2-Nitrophenol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-butyl-2-nitrophenol. This document is designed for researchers, scientists, and drug development professionals who may encoun...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-butyl-2-nitrophenol. This document is designed for researchers, scientists, and drug development professionals who may encounter solubility issues with this compound in aqueous media. Our goal is to provide not only solutions but also the underlying scientific principles to empower you to make informed decisions in your experimental design.

The inherent structure of 4-butyl-2-nitrophenol—a hydrophobic benzene ring and a four-carbon butyl chain combined with polar hydroxyl and nitro groups—presents a classic solubility challenge. The nonpolar characteristics dominate, leading to poor dissolution in aqueous buffers, a common frustration in experimental workflows. This guide provides a systematic approach to overcoming this hurdle.

Core Troubleshooting Guide

Users typically experience solubility problems either during the initial preparation of a stock solution or upon its dilution into an aqueous assay buffer. The following table outlines these common issues, their root causes, and validated solutions.

Symptom Observed Potential Root Cause Recommended Solution & Protocol
Initial Dissolution Failure: The compound appears as an insoluble solid or oily film in the aqueous buffer.High Lipophilicity: The compound's octanol-water partition coefficient (logP) is significantly high due to the butyl group, making it energetically unfavorable to dissolve in water.[1][2]1. Co-Solvent Stock Preparation: Prepare a high-concentration stock solution in a water-miscible organic solvent before diluting into the final aqueous buffer. 2. pH-Mediated Dissolution: Increase the pH of the aqueous medium to deprotonate the phenolic hydroxyl group, forming the much more soluble phenolate salt.[3][4][5]
Precipitation on Dilution: A clear, concentrated stock solution becomes cloudy or forms a precipitate when diluted into the final aqueous buffer.Exceeding Aqueous Solubility Limit: The final concentration of the compound, despite the presence of a small amount of co-solvent, is above its maximum solubility in the aqueous medium ("crashing out").1. Optimize Co-solvent Percentage: Cautiously increase the final co-solvent concentration, ensuring it remains below levels that affect assay performance (typically <5%).[3] 2. Employ Advanced Solubilization Agents: For highly sensitive systems where organic solvents are not ideal, utilize surfactants or cyclodextrins to form micelles or inclusion complexes that encapsulate the compound.[6][7][8][9][10]
Inconsistent Assay Results: High variability is observed between replicate experiments.Micro-Precipitation or Aggregation: The compound may not be fully dissolved, leading to an inconsistent effective concentration in the assay.[3]1. Verify Complete Dissolution: Visually inspect stock solutions for any particulate matter. Consider filtration of the stock solution through a 0.22 µm syringe filter compatible with the chosen organic solvent. 2. Re-evaluate Solubilization Strategy: If variability persists, the current method is insufficient. Move to a more robust method, such as pH adjustment or the use of surfactants/cyclodextrins.

In-Depth Methodologies & Scientific Principles

pH Adjustment: Leveraging Acidity

The phenolic hydroxyl group on 4-butyl-2-nitrophenol is weakly acidic, a property enhanced by the electron-withdrawing nitro group. By raising the pH of the solution above the compound's pKa, the hydroxyl group is deprotonated, forming a negatively charged phenolate anion. This charged species is significantly more polar and, therefore, more soluble in water.[3][4][5] While the exact pKa of 4-butyl-2-nitrophenol is not widely published, it can be estimated to be in the range of 7-8, similar to related structures like 4-nitrophenol (pKa ~7.15).[4][11]

Workflow for pH-Dependent Solubilization

cluster_0 Chemical Equilibrium in Solution A 4-Butyl-2-Nitrophenol (Phenol Form) (Poorly Soluble) B 4-Butyl-2-Nitrophenolate (Anion Form) (Highly Soluble) A->B Add Base (e.g., NaOH) pH > pKa B->A Add Acid (e.g., HCl) pH < pKa

Caption: pH-dependent equilibrium of 4-butyl-2-nitrophenol.

Experimental Protocol: pH Adjustment

  • Prepare your desired aqueous buffer.

  • Slowly add a dilute solution of a strong base (e.g., 0.1 M NaOH) dropwise while stirring and monitoring the pH with a calibrated meter.

  • Target a final pH at least 1 to 1.5 units above the estimated pKa (e.g., pH 8.5 - 9.0).

  • Once the target pH is stable, add the 4-butyl-2-nitrophenol solid and stir until fully dissolved.

  • Critical Control: Ensure the final pH is compatible with your biological system (e.g., enzymes, cells). Run a buffer-only control at the adjusted pH to account for any pH-induced effects on your assay.

Co-solvent Systems: Modifying the Solvent Environment

The most straightforward method to dissolve a hydrophobic compound is to use a water-miscible organic solvent, or co-solvent.[12] These solvents reduce the overall polarity of the aqueous medium, lowering the energy barrier for solvating the nonpolar butyl group and phenyl ring.[13] Dimethyl sulfoxide (DMSO) is an excellent and widely used choice due to its high solubilizing power for a broad range of compounds.[3][14]

Experimental Protocol: Co-Solvent Stock Preparation

  • Weigh the required amount of 4-butyl-2-nitrophenol into a clean glass vial.

  • Add a minimal volume of the chosen co-solvent (e.g., DMSO, Ethanol) to achieve a high-concentration stock solution (e.g., 10-100 mM). Use of a vortex mixer or gentle warming (if the compound is thermally stable) can aid dissolution.[3]

  • Once fully dissolved, serially dilute this stock solution into your final aqueous buffer.

  • Critical Control: The final concentration of the organic co-solvent in the assay should be kept to a minimum (ideally ≤1%) to avoid artifacts.[3] Always include a "vehicle control" in your experiment, which contains the same final concentration of the co-solvent as your test samples but without the compound.

Troubleshooting Workflow for Solubility Issues

start Start: Compound is insoluble in aqueous buffer ph_adjust Strategy 1: pH Adjustment (Target pH > 8.0) start->ph_adjust cosolvent Strategy 2: Co-Solvent (e.g., DMSO Stock) start->cosolvent ph_adjust->cosolvent pH Not Compatible success Success: Compound Solubilized ph_adjust->success Soluble & pH Compatible precip Does precipitate form upon dilution? cosolvent->precip advanced Strategy 3: Advanced Methods (Surfactants / Cyclodextrins) precip->advanced Yes precip->success No advanced->success Soluble fail Re-evaluate Experiment: Lower Concentration or Change Compound advanced->fail Insoluble

Caption: A step-by-step workflow for troubleshooting solubility.

Advanced Solubilization: Surfactants & Cyclodextrins

When pH modification is not viable and co-solvent concentrations must be minimized, surfactants and cyclodextrins offer sophisticated alternatives.

  • Surfactants: These are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[6][15] The hydrophobic tails form a core, creating a microenvironment that can encapsulate nonpolar molecules like 4-butyl-2-nitrophenol, while the hydrophilic heads face the water, rendering the entire complex soluble.[6][16] Non-ionic surfactants like Tween® 20 or Triton™ X-100 are common choices in biological research.[17]

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9][10] They can encapsulate a "guest" molecule (4-butyl-2-nitrophenol) if it fits within their cavity, forming a water-soluble "inclusion complex."[7][10][18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a frequently used derivative due to its high aqueous solubility and low toxicity.[18]

Experimental Protocol: Cyclodextrin Inclusion Complex

  • Prepare an aqueous solution of HP-β-cyclodextrin (e.g., 1-10% w/v).

  • Add an excess of solid 4-butyl-2-nitrophenol to this solution.

  • Stir the mixture vigorously at room temperature for 24-48 hours to allow for complex formation.

  • After equilibration, remove the undissolved compound by centrifugation and filtration (0.22 µm filter).

  • The resulting clear solution contains the solubilized 4-butyl-2-nitrophenol/cyclodextrin complex. The concentration can be determined using UV-Vis spectrophotometry if a standard curve is available.

Mechanism of Cyclodextrin Solubilization

cluster_0 Formation of a Water-Soluble Inclusion Complex A 4-Butyl-2-Nitrophenol (Hydrophobic) B + C Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) D -> E Inclusion Complex (Water Soluble) drug Drug plus + drug->plus cd Cyclodextrin arrow cd->arrow complex Soluble Complex plus->cd arrow->complex

Caption: Encapsulation of a hydrophobic molecule by cyclodextrin.

Frequently Asked Questions (FAQs)

Q1: What are the first signs of a solubility problem? A1: The most common indicators are visible precipitate or a cloudy, hazy appearance in your solutions.[3] Other signs can be more subtle, such as an oily film on the surface or inconsistent, non-reproducible results in your assays, which may point to micro-precipitation.[3]

Q2: Which organic co-solvent should I try first? A2: Dimethyl sulfoxide (DMSO) is an excellent first choice for creating stock solutions. It is a powerful, polar aprotic solvent that can dissolve a wide variety of hydrophobic compounds and is well-tolerated in many biological assays at low final concentrations (<0.5%).[3][14] Ethanol is another good alternative.[3][19]

Q3: How does the butyl chain affect solubility compared to a smaller compound like 4-nitrophenol? A3: The four-carbon butyl chain significantly increases the molecule's nonpolar surface area and hydrophobicity. This makes it much less soluble in water than 4-nitrophenol, which has a reported water solubility of around 16 g/L at 25°C.[4] The solubility of 4-butyl-2-nitrophenol is expected to be substantially lower.

Q4: Can I just heat the solution to get it to dissolve? A4: Gentle warming can increase the rate of dissolution and the solubility limit.[3] However, this must be done with caution. You must first confirm the thermal stability of 4-butyl-2-nitrophenol and ensure the temperature will not damage other components of your assay (e.g., proteins, cells). Also, the compound may precipitate out of solution as it cools back to room temperature.

Q5: My compound dissolves in the buffer, but the solution is yellow. Is this normal? A5: Yes, this is expected, particularly in neutral to alkaline solutions (pH > ~7). The yellow color is characteristic of the deprotonated nitrophenolate ion, which absorbs light around 405 nm.[4] A colorless solution at acidic pH that turns yellow as the pH increases is a good indicator that pH-dependent dissolution is occurring.[4]

References

  • 4-Nitrophenol - Wikipedia. Wikipedia. Available from: [Link]

  • Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance. PMC. Available from: [Link]

  • Chemical Properties of 4-Tert-butyl-2-nitrophenol (CAS 3279-07-0). Cheméo. Available from: [Link]

  • Toxicological Profile for Nitrophenols. ATSDR. Available from: [Link]

  • 2-Tert-butyl-4-nitrophenol | C10H13NO3 | CID 528944. PubChem - NIH. Available from: [Link]

  • 4-butyl-2-nitrophenol (C10H13NO3). PubChemLite. Available from: [Link]

  • Effect of pH on the removal of phenol, 2-nitrophenol, and 4-nitrophenol... ResearchGate. Available from: [Link]

  • Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. PMC. Available from: [Link]

  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols. Environmental Science: Atmospheres (RSC Publishing). Available from: [Link]

  • Solubilization of Hydrophobic Dyes in Surfactant Solutions. PMC - NIH. Available from: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available from: [Link]

  • Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. MDPI. Available from: [Link]

  • Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research - ACS Publications. Available from: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. ResearchGate. Available from: [Link]

  • CLXXI1.-The Solubilities of Nitrophenols in Aqueous Ethyl-alcoholic Solutions. RSC Publishing. Available from: [Link]

  • Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia. Available from: [Link]

  • The Role of Surfactants in Compounded Preparation. THE PCCA BLOG. Available from: [Link]

  • Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available from: [Link]

  • ICSC 0066 - p-NITROPHENOL. Inchem.org. Available from: [Link]

  • Thermodynamic solubility modelling, solvent effect and preferential solvation of p-nitrobenzamide in aqueous co-solvent mixtures of dimethyl sulfoxide, ethanol, isopropanol and ethylene glycol. ResearchGate. Available from: [Link]

  • 4-Tert-Butyl-2-Nitrophenol 98.0%(GC). PureSynth. Available from: [Link]

  • Inclusion complex formation of cyclodextrin with its guest and their applications. OAText. Available from: [Link]

Sources

Optimization

Technical Guide: Optimizing Reaction Temperature for Phenol Nitration

ID: SOP-NIT-PH-04 | Version: 2.1 | Department: Chemical Process Optimization Introduction: The Thermal Tightrope As a Senior Application Scientist, I often see phenol nitration treated as a "freshman chemistry" reaction....

Author: BenchChem Technical Support Team. Date: February 2026

ID: SOP-NIT-PH-04 | Version: 2.1 | Department: Chemical Process Optimization

Introduction: The Thermal Tightrope

As a Senior Application Scientist, I often see phenol nitration treated as a "freshman chemistry" reaction. This is a dangerous misconception. While the chemistry is fundamental (Electrophilic Aromatic Substitution), the engineering is unforgiving.

Phenol is an activated substrate .[1][2] The hydroxyl group (-OH) donates electron density into the ring so aggressively that the reaction is diffusion-controlled even at low temperatures. Temperature in this context is not just an accelerator; it is a selector .

  • Too Cold (< -10°C): Reaction stalls; accumulation of unreacted nitric acid creates a "sleeping dragon" that can detonate upon warming.

  • Too Hot (> 20°C): The reaction bypasses the mono-nitro stage, cascading into dinitration (2,4-DNP) and oxidation, resulting in the infamous "black tar" (polymerized quinones).

This guide replaces guesswork with thermodynamic control.

Module 1: The Thermal Landscape (Data & Theory)

The following data summarizes the impact of temperature on product distribution using stoichiometric dilute HNO₃ (20-30%).

Temperature ZoneDominant MechanismProduct Profile (Approx.)Risk Factor
< 0°C Kinetic ControlOrtho:Para (~60:40) Low Selectivity / Accumulation Hazard
5°C – 15°C Optimized KineticOrtho:Para (~50:50) Ideal Operational Window
20°C – 40°C Thermodynamic OnsetHigh Para / Significant DinitrationModerate Exotherm Risk
> 45°C Oxidative DegradationTar / Picric Acid / NOx FumesCRITICAL FAILURE

Key Insight: The ortho-isomer is formed faster (kinetic product) due to the proximity of the -OH group, which can coordinate with the nitronium ion (or nitrosyl intermediate). However, the ortho-isomer is also more susceptible to oxidation. Keeping the temperature between 5°C and 15°C balances conversion rate against oxidative destruction.

Module 2: Troubleshooting (The Help Desk)
Issue 1: "My reaction mixture turned into a black, sticky tar."
  • Diagnosis: Oxidative Degradation.

  • The Science: Nitric acid acts as both a nitrating agent and an oxidizer. At temperatures >20°C, or locally high concentrations (hot spots), HNO₃ oxidizes the phenol ring into quinones, which rapidly polymerize into dark tars.

  • The Fix:

    • Dilution: Never use Conc. HNO₃ (65%+) directly for mono-nitration. Use 20-30% HNO₃.

    • Cryogenics: Ensure your internal temperature (IT) never exceeds 10°C during addition.

    • Urea: Add a pinch of urea to the reaction. This scavenges nitrous acid (HNO₂), which catalyzes the oxidation pathway.

Issue 2: "I cannot separate the ortho and para isomers."
  • Diagnosis: Inefficient Work-up Strategy.

  • The Science: Temperature affects the ratio, but separation relies on physical properties. Ortho-nitrophenol forms an intramolecular hydrogen bond (between -OH and -NO₂), making it volatile.[1] Para-nitrophenol forms intermolecular hydrogen bonds, making it non-volatile and water-soluble.

  • The Fix:

    • Perform a Steam Distillation .

    • The ortho isomer will distill over as yellow crystals/oil.

    • The para isomer remains in the pot.

Issue 3: "The temperature spikes uncontrollably upon addition."
  • Diagnosis: Heat Transfer Failure (Exotherm Accumulation).

  • The Science: Nitration is highly exothermic (-117 kJ/mol). If the addition rate exceeds the cooling capacity, the reaction enters thermal runaway.

  • The Fix:

    • Dosing Control: Switch from "pouring" to a syringe pump or dropping funnel. Rate: 1 mL/min per 100 mL volume.

    • Surface Area: Use a flask with a high surface-area-to-volume ratio (e.g., round bottom vs. beaker).

Module 3: Standard Operating Protocol (The Validated 5°C Isotherm)

Objective: Mono-nitration of Phenol with minimized dinitration.

Reagents:

  • Phenol (Liquefied, 90%)

  • Nitric Acid (20% v/v Aqueous Solution)

  • Solvent: Water (or Acetic Acid for flow chemistry)

Protocol:

  • Preparation: Dissolve 0.1 mol Phenol in 15 mL water. Place in a 3-neck flask equipped with a thermometer (internal probe) and an addition funnel.

  • Thermal Setpoint: Immerse flask in an ice/salt bath. Cool internal temperature (IT) to 2°C .

  • Addition: Add 0.11 mol (1.1 eq) of 20% HNO₃ dropwise.

    • Critical Check: Monitor IT. Stop addition if T > 8°C . Resume only when T < 4°C.

  • Digestion: Once addition is complete, allow the mixture to stir at 15°C (remove ice bath) for 30 minutes.

    • Why? This ensures consumption of residual HNO₃ without triggering dinitration.

  • Quench: Pour mixture into crushed ice.

  • Separation: Proceed immediately to steam distillation to separate isomers.

Module 4: Visual Logic (Troubleshooting Flowchart)

PhenolNitration Start Reaction Outcome Analysis Check_Color Color of Mixture? Start->Check_Color Result_Tar Black/Dark Brown Tar Check_Color->Result_Tar Dark Result_Yellow Yellow/Orange Solution Check_Color->Result_Yellow Bright Result_Clear Clear/No Change Check_Color->Result_Clear None Cause_Oxidation Cause: Oxidation (Temp > 20°C) Result_Tar->Cause_Oxidation Cause_Success Reaction Proceeding Result_Yellow->Cause_Success Cause_Stall Cause: Induction Period (Temp < 0°C) Result_Clear->Cause_Stall Action_Cool Action: Cool to <5°C Add Urea Scavenger Cause_Oxidation->Action_Cool Action_Monitor Action: Monitor Exotherm Maintain 15°C Cause_Success->Action_Monitor Action_Warm Action: GENTLY warm to 10°C (Danger: Accumulation) Cause_Stall->Action_Warm

Figure 1: Diagnostic decision tree for evaluating real-time reaction progress based on visual cues and temperature.

References
  • Mechanistic Insight & Regioselectivity

    • Mechanism and regioselectivity of electrophilic aromatic nitration in solution. (2017).
    • [3][4][5]

  • Industrial Optimization & Tar Reduction

    • US Patent 3519693A: Nitration process for phenolic compounds. (1970). Describes the criticality of temperature control (20°C limit)
    • 6[3][5][7][8]

  • Modern Flow Chemistry Protocols

    • Nitration of phenol in flow - Corning Application Note.
    • 9[2][3][4][5][7][8][10][11][6]

  • Safety & Toxicology

    • Phenol - Hazardous Substance Fact Sheet (NJ Dept of Health).[11] Essential safety data regarding phenol's corrosive nature and systemic toxicity.[5][12][13]

    • 11[2][3][4][5][8]

Sources

Troubleshooting

minimizing dinitration byproducts in mononitration reactions

Topic: Minimizing Dinitration Byproducts in Mononitration Reactions Introduction: The "Deactivation Paradox" Welcome to the . You are likely here because your "deactivated" mononitro product is inexplicably reacting furt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Dinitration Byproducts in Mononitration Reactions

Introduction: The "Deactivation Paradox"

Welcome to the . You are likely here because your "deactivated" mononitro product is inexplicably reacting further to form dinitrated impurities.

The Core Problem: Theoretically, the introduction of a nitro group (


) strongly deactivates the aromatic ring toward electrophilic aromatic substitution (EAS). Therefore, 

. However, in practice, dinitration persists.

The Cause: This is rarely a failure of electronic theory, but a failure of mixing and local stoichiometry . In traditional batch mixed-acid nitration (


), the reaction rate is often faster than the mixing rate (

). Mononitrated molecules formed at the interface of the nitrating drop remain trapped in a locally high concentration of nitronium ions (

), leading to a second reaction before they can diffuse into the bulk solvent.

This guide provides the chemical and engineering controls to break this cycle.

Module 1: Thermodynamic & Kinetic Control

To stop at mononitration, you must control the concentration of the active electrophile (


).
Visualizing the Failure Mode

The following diagram illustrates the kinetic branching ratio. In a "Perfect Mixing" scenario, the path naturally stops at the Mononitro species due to the high activation energy (


) of the second step. In "Poor Mixing" (Batch), local excesses drive the reaction over the second barrier.

ReactionPathway Substrate Substrate (Ar-H) Transition1 TS-1 (Low Barrier) Substrate->Transition1 + NO2+ Mono Mononitro Product (Ar-NO2) Transition1->Mono Fast (k1) Mono->Substrate Ideal Diffusion (Removes from NO2+) Transition2 TS-2 (High Barrier) Mono->Transition2 + Excess NO2+ (Local Hotspot) Di Dinitro Impurity (Ar-(NO2)2) Transition2->Di Slow (k2)

Figure 1: Kinetic pathway showing how local hotspots (red dashed line) bypass the thermodynamic protection of the deactivated ring.

Module 2: Reagent Selection & Strategy

If you are using standard mixed acid (


) and struggling with selectivity, stop . The concentration of 

is too high to control. Switch to a milder system.
Reagent Comparison Table
Reagent SystemActive SpeciesReactivitySelectivityRecommendation
Mixed Acid (

)
Free

ExtremeLowAvoid for sensitive substrates.
Acetyl Nitrate (

)

HighModerateGood for flow chemistry.
Menke Conditions (

)

(Slow release)
ModerateHighGold Standard for batch mononitration.
Claycop (Clay-supported

)
Surface-bound

LowVery HighBest for highly activated rings (phenols).

Module 3: Experimental Protocols

Protocol A: The Menke Nitration (Batch)

Best for: General substrates where mixed acid causes over-nitration.

Mechanism: Metal nitrates (like Copper(II) Nitrate) react with acetic anhydride to generate acetyl nitrate in situ. The metal salt acts as a "buffer," releasing the nitrating agent slowly.

Reagents:

  • Substrate (1.0 equiv)

  • Copper(II) Nitrate trihydrate (

    
    ) (0.6–0.8 equiv)
    
  • Acetic Anhydride (Excess, acts as solvent/reagent)

Step-by-Step:

  • Dissolution: Dissolve the substrate in acetic anhydride (approx. 5–10 mL per gram) in a round-bottom flask.

  • Temperature Set: Cool the solution to 0–5°C using an ice bath.

  • Addition: Add powdered

    
     in small portions over 30 minutes.
    
    • Why? Solid addition limits the instantaneous concentration of acetyl nitrate.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 1–4 hours. Monitor by TLC/HPLC.

  • Quench: Pour mixture into ice-water/saturated

    
    .
    
  • Extraction: Extract with EtOAc or DCM.

Self-Validating Check: The reaction mixture should turn blue/green (copper salts) but should not fume heavily (indicating runaway decomposition of acetyl nitrate).

Protocol B: Continuous Flow Nitration

Best for: Scale-up and preventing "hot spots."

Mechanism: Flow chemistry guarantees a 1:1 stoichiometry at the mixing point and precise residence time control, physically preventing the mononitro product from meeting a second equivalent of nitrating agent.

FlowSetup Substrate Substrate (in Acetic Acid) PumpA Pump A Substrate->PumpA Reagent Fuming HNO3 PumpB Pump B Reagent->PumpB Mixer T-Mixer (High Turbulence) PumpA->Mixer Flow Rate X PumpB->Mixer Flow Rate Y Reactor Residence Loop (T = 0°C, t = 2 min) Mixer->Reactor Quench Quench Bath (Ice/Water) Reactor->Quench

Figure 2: Flow setup ensuring precise stoichiometry and immediate quenching.

Step-by-Step:

  • Feed A: Dissolve substrate in Acetic Acid (concentration 0.5 M).

  • Feed B: Nitric Acid (conc.) or Acetyl Nitrate solution.

  • Mixing: Pump both feeds into a T-mixer (glass or chemically resistant fluoropolymer) at 0°C.

  • Residence Time: Adjust flow rate for a residence time of 60–120 seconds.

  • Quench: Direct the output immediately into a stirred vessel of ice water.

Module 4: Troubleshooting FAQ

Q1: I am using the Menke protocol, but the reaction is stalling at 60% conversion.

  • Diagnosis: The water of hydration in

    
     hydrolyses acetic anhydride to acetic acid, which slows the reaction.
    
  • Fix: Add 1.0 equiv of Trifluoroacetic Anhydride (TFAA) . This creates a more potent nitrating species (trifluoroacetyl nitrate) without the harshness of sulfuric acid. This is known as the Crivello modification.

Q2: My reaction exotherms violently, and I see dinitration immediately.

  • Diagnosis: Mass transfer failure. The reaction is faster than your stirring speed.

  • Fix: If you cannot use flow chemistry, dilute the reaction significantly (100x dilution). While this slows the kinetics, it favors the mono-product by separating the substrate molecules spatially.

Q3: I have an acid-sensitive protecting group (e.g., TBS, Boc).

  • Diagnosis: Strong acids (

    
    ) will deprotect these.
    
  • Fix: Use Claycop (Clay-supported Copper Nitrate).[1][2] It is essentially neutral to slightly acidic but avoids the bulk free acid environment.

    • Preparation: Add Montmorillonite K-10 clay to a solution of

      
       in acetone, evaporate solvent, and dry the powder. Use this powder as a heterogeneous reagent in 
      
      
      
      or ether.

Q4: How do I separate the small amount of dinitro byproduct?

  • Strategy: Dinitro compounds are significantly more polar than mononitro compounds due to the second electron-withdrawing group.

  • Fix: Use Flash Chromatography with a gradient. Start with 100% Hexanes/Heptane and very slowly ramp to 5% EtOAc. The Mononitro will elute first.

References

  • Menke Conditions (Metal Nitrates)

    • Menke, J. B. (1925). Nitration with nitrates.[3][4][5][6][7][8][9] Recueil des Travaux Chimiques des Pays-Bas.

    • Context: The foundational work for using copper nitrate and acetic anhydride to avoid mixed acids.
  • Claycop Reagent

    • Laszlo, P., & Cornelis, A. (1985). Clay-supported copper nitrate: a versatile, inexpensive, and safe reagent.[2] Aldrichimica Acta.

    • Context: Defines the preparation of solid-supported reagents for acid-sensitive substr
  • Flow Chemistry & Acetyl Nitrate

    • Möws, K., & Reissig, H. U. (2025). Nitration Chemistry in Continuous Flow using Acetyl Nitrate. Fraunhofer Institute / ICT.

    • Context: Detailed safety and protocol data for handling acetyl nitrate in flow reactors to prevent explosions and ensure selectivity.
  • Selectivity Mechanisms

    • Olah, G. A., Malhotra, R., & Narang, S. C.[3] (1989).[3] Nitration: Methods and Mechanisms.[1][2][3][5][6][7][10][11] VCH Publishers.

    • Context: The authoritative text on the nitronium ion mechanism and kinetic vs. thermodynamic control.
  • Crivello’s Reagent (TFAA Modification)

    • Crivello, J. V. (1981). Nitrations using ammonium nitrate and trifluoroacetic anhydride.[12] Journal of Organic Chemistry, 46(15), 3056–3060.

    • Context: Optimization for deactivated substrates where standard Menke conditions stall.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Infrared Spectroscopy of Nitro Groups in Butylphenols

For Researchers, Scientists, and Drug Development Professionals Introduction: The Vibrational Tale of Substituted Phenols Infrared (IR) spectroscopy is an indispensable analytical technique that provides a wealth of info...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Vibrational Tale of Substituted Phenols

Infrared (IR) spectroscopy is an indispensable analytical technique that provides a wealth of information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, we can identify the characteristic vibrational modes of chemical bonds. For drug development professionals and researchers working with substituted phenols, such as nitro-substituted butylphenols, IR spectroscopy offers a rapid and non-destructive method to confirm molecular structures and understand the interplay of different functional groups.

This guide provides an in-depth comparison of the IR spectral features of the nitro group in isomeric butylphenols, specifically focusing on how the positional arrangement of the nitro, hydroxyl, and butyl groups on the phenol ring influences the vibrational frequencies of the nitro group. Understanding these nuances is critical for the unambiguous identification of isomers and for gaining insights into the electronic and steric environment within the molecule.

The Nitro Group: A Distinctive IR Signature

The nitro (NO₂) group is one of the most readily identifiable functional groups in IR spectroscopy due to its strong and characteristic absorption bands.[1] These arise from the stretching vibrations of the two N-O bonds. Because oxygen is more electronegative than nitrogen, the N-O bonds are highly polar, resulting in a large change in dipole moment during vibration and, consequently, intense IR absorption peaks.[2]

The two primary vibrational modes for the nitro group are:

  • Asymmetric NO₂ Stretch (ν_as): This is a strong absorption band typically found in the 1550-1475 cm⁻¹ region for aromatic nitro compounds.[3] It corresponds to the two N-O bonds stretching out of phase.

  • Symmetric NO₂ Stretch (ν_s): This is another strong absorption band, usually appearing in the 1360-1290 cm⁻¹ range for aromatic nitro compounds.[3] It results from the in-phase stretching of the N-O bonds.

The presence of a pair of intense peaks in these regions is a strong indicator of a nitro group in the sample.[2]

Comparative Analysis: Positional Isomers of Nitro-t-Butylphenol

To illustrate the impact of substituent positioning on the IR spectrum of the nitro group, we will compare two isomers: 4-tert-butyl-2-nitrophenol and 2-tert-butyl-4-nitrophenol .

Key Functional Group Vibrations

Before delving into the comparison, it's essential to recognize the characteristic IR absorptions of the other functional groups present in these molecules.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Phenolic -OH O-H Stretch3600 - 3200Broad, Strong
C-O Stretch1260 - 1180Strong
Nitro (-NO₂) Aromatic Asymmetric Stretch (ν_as)1550 - 1475Strong
Symmetric Stretch (ν_s)1360 - 1290Strong
C-N Stretch890 - 835Medium
NO₂ Bending (Scissoring)~850Medium
tert-Butyl Group C-H Stretch2970 - 2850Strong
C-H Bending1395 and 1365Medium (doublet)
Aromatic Ring C-H Stretch3100 - 3000Medium to Weak
C=C Stretch1620 - 1580 & 1500 - 1400Medium
C-H Out-of-Plane Bend900 - 675Strong

Note: These ranges are general and can be influenced by the specific molecular environment.[1][3][4]

Isomer 1: 4-tert-butyl-2-nitrophenol

In this isomer, the bulky tert-butyl group is para to the hydroxyl group, and the nitro group is ortho to the hydroxyl group.

  • Expected Nitro Group Peaks:

    • Asymmetric Stretch (ν_as): The nitro group is ortho to the electron-donating hydroxyl group. This proximity can lead to intramolecular hydrogen bonding between the phenolic proton and one of the oxygen atoms of the nitro group. This interaction can slightly lower the frequency of the asymmetric stretch.

    • Symmetric Stretch (ν_s): The electron-donating effect of the para-tert-butyl group and the ortho-hydroxyl group increases electron density in the ring, which can be withdrawn by the nitro group through resonance. This enhanced conjugation tends to weaken the N-O bonds, shifting the symmetric stretching frequency to a lower wavenumber (a red shift).[3]

Isomer 2: 2-tert-butyl-4-nitrophenol

Here, the tert-butyl group is ortho to the hydroxyl group, and the nitro group is para to the hydroxyl group.

  • Expected Nitro Group Peaks:

    • Asymmetric Stretch (ν_as): The bulky tert-butyl group in the ortho position creates significant steric hindrance.[1] This can force the nitro group to twist out of the plane of the aromatic ring, reducing conjugation. This reduced resonance effect will likely cause the asymmetric stretching frequency to shift to a higher wavenumber (a blue shift) compared to a less sterically hindered isomer.

    • Symmetric Stretch (ν_s): Similarly, the disruption of planarity due to steric hindrance from the ortho-tert-butyl group will decrease the resonance effect of the nitro group. This leads to a strengthening of the N-O bonds and a shift of the symmetric stretching frequency to a higher wavenumber.

Comparative Summary of Expected Nitro Group Peaks
IsomerAsymmetric NO₂ Stretch (ν_as) (cm⁻¹)Symmetric NO₂ Stretch (ν_s) (cm⁻¹)Key Influencing Factors
4-tert-butyl-2-nitrophenol Expected lower in the rangeExpected lower in the rangeIntramolecular H-bonding; Strong resonance effect
2-tert-butyl-4-nitrophenol Expected higher in the range (e.g., 1500-1550)[1]Expected higher in the range (e.g., 1330-1370)[1]Steric hindrance from ortho-butyl group reducing conjugation

This comparison highlights how IR spectroscopy can be a powerful tool to differentiate between these isomers. The subtle shifts in the nitro group's stretching frequencies, driven by electronic and steric effects, provide a clear diagnostic fingerprint for each molecule.

Experimental Protocol: Obtaining an IR Spectrum via KBr Pellet Method

The KBr (potassium bromide) pellet method is a widely used technique for preparing solid samples for transmission FTIR analysis.[5]

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind 1-2 mg of the nitro-butylphenol sample to a fine powder using an agate mortar and pestle.

    • In a separate, dry agate mortar, place approximately 100-200 mg of spectroscopy-grade KBr powder. KBr is hygroscopic, so it should be dried in an oven and stored in a desiccator prior to use.

  • Mixing:

    • Add the finely ground sample to the KBr powder in the mortar.

    • Thoroughly mix the sample and KBr by gentle grinding for about a minute to ensure a homogenous mixture.

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a thin, transparent or translucent pellet.

  • Spectrum Acquisition:

    • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric H₂O and CO₂.

    • Acquire the sample spectrum, typically over a range of 4000 to 400 cm⁻¹.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_analysis FTIR Analysis grind_sample Grind Sample (1-2 mg) mix_kbr Mix with KBr (100-200 mg) grind_sample->mix_kbr Thoroughly load_die Load Pellet Die mix_kbr->load_die press_pellet Apply Pressure (8-10 tons) load_die->press_pellet place_pellet Place Pellet in Spectrometer press_pellet->place_pellet run_bkg Acquire Background Spectrum place_pellet->run_bkg run_sample Acquire Sample Spectrum run_bkg->run_sample

Caption: KBr pellet preparation and analysis workflow.

Visualization of Nitro Group Vibrations

The characteristic IR absorptions of the nitro group are due to specific stretching and bending motions of the atoms.

nitro_vibrations cluster_asymmetric cluster_symmetric cluster_scissoring C1 C N1 N C1->N1 O1a O N1:n->O1a:n O1b O N1:s->O1b:s C2 C N2 N C2->N2 O2a O N2:n->O2a:n O2b O N2:n->O2b:n C3 C N3 N C3->N3 O3a O N3->O3a O3b O N3->O3b O3a:e->N3:e O3b:e->N3:e

Caption: Vibrational modes of the nitro group.

Conclusion

The position of the nitro group on a butyl-substituted phenol ring has a predictable and measurable effect on its characteristic infrared absorption frequencies. By carefully analyzing the shifts in the asymmetric and symmetric stretching bands of the nitro group, researchers can differentiate between isomers and gain valuable insights into the intramolecular forces at play. The interplay of electronic effects, such as resonance and induction, and steric hindrance governs the precise location of these IR peaks, making infrared spectroscopy a powerful and nuanced tool for the structural elucidation of these and similar compounds in drug discovery and development.

References

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Available at: [Link]

  • Quora. (2017, December 8). What is the mesomeric or inductive effect of a nitro group on phenol?. Available at: [Link]

  • ResearchGate. (2025, August 8). Vibrational Behavior of the −NO2 Group in Energetic Compounds. Available at: [Link]

  • ICT Prague. Table of Characteristic IR Absorptions. Available at: [Link]

  • PubChem. Phenol, 4-(1,1-dimethylethyl)-2-nitro-. Available at: [Link]

  • Shimadzu. KBr Pellet Method. Available at: [Link]

  • ResearchGate. (n.d.). Steric effects in the infra‐red spectrum of aromatic nitro compounds. Available at: [Link]

  • PubChem. 2-Tert-butyl-4-nitrophenol. Available at: [Link]

  • ResearchGate. (n.d.). Structure of the nitro groups (N–H stretching vibrations). Available at: [Link]

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Tert-butyl-2-nitrophenol (CAS 3279-07-0). Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Available at: [Link]

  • ACS ES&T Air. (2024, February 23). Heterogeneous Reactions of Phenol on Different Components of Mineral Dust Aerosol: Formation of Oxidized Organic and Nitro-Phenolic Compounds. Available at: [Link]

  • Spectroscopy Online. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Available at: [Link]

  • Vedantu. (n.d.). How would you distinguish between ortho and para nitrophenol class 11 chemistry CBSE. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Available at: [Link]

  • Reed College. (n.d.). Vibrational spectra of N2: An advanced undergraduate laboratory in atomic and molecular spectroscopy. Available at: [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.5: An Explanation of Substituent Effects. Available at: [Link]

  • NIST. (n.d.). 2,4-Di-tert-butylphenol. Available at: [Link]

  • SciSpace. (n.d.). Characterization of C-NO2 Bonds in Nitroaromatic Compounds. Available at: [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Available at: [Link]

  • ResearchGate. (n.d.). FTIR Spectrum of N-butyl-4-nitroaniline. Available at: [Link]

  • Master Organic Chemistry. (2018, January 29). Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Available at: [Link]

  • ResearchGate. (n.d.). Theoretical infrared spectrum and revised assignment for para-nitrophenol. Density functional theory studies. Available at: [Link]

  • PureSynth. (n.d.). 4-Tert-Butyl-2-Nitrophenol 98.0%(GC). Available at: [Link]

  • SpectraBase. (n.d.). 2,4-DI-tert-BUTYL-6-NITROPHENOL. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. Available at: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Distinguishing 4-tert-butyl-2-nitrophenol from 2-nitro-4-methylphenol

For researchers and professionals in drug development and chemical synthesis, the accurate identification of constitutional isomers is a fundamental necessity. The subtle differences in the arrangement of atoms can lead...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical synthesis, the accurate identification of constitutional isomers is a fundamental necessity. The subtle differences in the arrangement of atoms can lead to vastly different physicochemical properties, reactivity, and biological activity. This guide provides an in-depth, practical comparison of two such isomers: 4-tert-butyl-2-nitrophenol and 2-nitro-4-methylphenol. We will explore how the substitution of a tert-butyl group versus a methyl group on the nitrophenol scaffold provides distinct analytical signatures, enabling their unambiguous differentiation.

This guide is structured to provide not just methods, but the underlying scientific principles, empowering researchers to not only replicate these results but also to apply these concepts to other analytical challenges.

Core Physicochemical Differences: A Tale of Two Substituents

The primary difference between our two compounds of interest is the nature of the alkyl substituent at the C4 position. The tert-butyl group is significantly larger and has a greater electron-donating inductive effect compared to the methyl group. These differences in sterics and electronics are the root cause of their distinct physical and chemical properties.

Molecular Structures

G cluster_0 4-tert-butyl-2-nitrophenol cluster_1 2-nitro-4-methylphenol mol1 mol1 mol2 mol2

Caption: Chemical structures of the two isomers.

A summary of their key physical properties is presented below:

Property4-tert-butyl-2-nitrophenol2-nitro-4-methylphenolRationale for Difference
Molecular Formula C₁₀H₁₃NO₃C₇H₇NO₃Different alkyl substituents.
Molecular Weight 195.21 g/mol [1]153.14 g/mol [2]The tert-butyl group has a higher mass than the methyl group.
Melting Point 27-29 °C93-98 °CThe planar structure of 2-nitro-4-methylphenol allows for more efficient crystal packing and stronger intermolecular forces compared to the sterically hindered tert-butyl analogue.
Boiling Point 97 °C at 1 mmHg125 °C at 22 mmHgThe higher molecular weight of the tert-butyl compound leads to stronger van der Waals forces, but the difference in reported pressures makes a direct comparison difficult.
Appearance Orange to amber liquid or low-melting solidYellowish-brown crystalline solid[3]Reflects the difference in their melting points at room temperature.

Solubility Profile:

Based on the principle of "like dissolves like," both compounds are expected to be soluble in polar organic solvents and sparingly soluble in water.[3][4]

Solvent4-tert-butyl-2-nitrophenol2-nitro-4-methylphenol
WaterSparingly solubleLimited solubility[3]
MethanolSolubleSoluble[4]
EthanolSolubleSoluble[3]
AcetoneSolubleSoluble[3]
DichloromethaneSolubleSoluble

The greater lipophilicity of the tert-butyl group may lead to slightly better solubility in less polar organic solvents compared to the methyl-substituted compound.

Spectroscopic Differentiation: Unveiling the Structural Nuances

Spectroscopic techniques provide a powerful and non-destructive means of distinguishing between these two isomers. The electronic and steric differences between the tert-butyl and methyl groups lead to predictable and measurable differences in their spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most definitive method for distinguishing these isomers. The number of signals, their chemical shifts, and their splitting patterns provide a detailed map of the molecular structure.

Predicted ¹H NMR Spectral Data

Protons4-tert-butyl-2-nitrophenol (Predicted δ, ppm)Multiplicity2-nitro-4-methylphenol (Predicted δ, ppm)Multiplicity
-OH10.0 - 11.0s10.0 - 11.0s
Aromatic H7.0 - 8.0m7.0 - 8.0m
-C(CH₃)₃~1.3s--
-CH₃--~2.3s

Predicted ¹³C NMR Spectral Data

Carbon4-tert-butyl-2-nitrophenol (Predicted δ, ppm)2-nitro-4-methylphenol (Predicted δ, ppm)
C-OH150 - 160150 - 160
C-NO₂135 - 145135 - 145
Aromatic C115 - 140115 - 140
-C (CH₃)₃~35-
-C(C H₃)₃~30-
-CH₃-~20

Key Distinguishing Features in NMR:

  • ¹H NMR: The most obvious difference is the presence of a sharp singlet integrating to nine protons around 1.3 ppm for the tert-butyl group in 4-tert-butyl-2-nitrophenol, and a singlet integrating to three protons around 2.3 ppm for the methyl group in 2-nitro-4-methylphenol.

  • ¹³C NMR: 4-tert-butyl-2-nitrophenol will show two signals in the aliphatic region corresponding to the quaternary and methyl carbons of the tert-butyl group. In contrast, 2-nitro-4-methylphenol will only show one aliphatic signal for its methyl carbon.

NMR Analysis Workflow

G cluster_workflow NMR Sample Preparation and Analysis prep Dissolve 5-10 mg of sample in 0.6 mL of CDCl₃ setup Use a ≥400 MHz spectrometer, tune and shim prep->setup h1_acq Acquire ¹H spectrum (8-16 scans) setup->h1_acq c13_acq Acquire ¹³C spectrum (≥1024 scans, proton decoupled) setup->c13_acq process Process FID (Fourier transform, phase correction) h1_acq->process c13_acq->process analyze Analyze chemical shifts, integrations, and multiplicities process->analyze

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. While both compounds will show characteristic peaks for the -OH, -NO₂, and aromatic C-H and C=C bonds, subtle differences can be observed.

Functional Group4-tert-butyl-2-nitrophenol (cm⁻¹)2-nitro-4-methylphenol (cm⁻¹)
O-H stretch~3200-3600 (broad)~3200-3600 (broad)
C-H stretch (aliphatic)~2850-3000~2850-3000
C=C stretch (aromatic)~1450-1600~1450-1600
N-O stretch (asymmetric)~1520-1560~1520-1560
N-O stretch (symmetric)~1340-1380~1340-1380

Key Distinguishing Features in IR:

The C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) may show subtle differences due to the different substitution patterns, but these can be difficult to interpret without reference spectra. The most reliable distinction will come from the C-H stretching region, where the tert-butyl group will show more intense and complex absorptions compared to the methyl group.

UV-Vis Spectroscopy

UV-Vis spectroscopy is sensitive to the electronic transitions within the molecule. The position of the absorption maximum (λ_max) can be influenced by the substituents on the aromatic ring.

Compoundλ_max (nm)Solvent
4-tert-butyl-2-nitrophenol~260, ~335[5]Gas Phase
2-nitro-4-methylphenol~320-450[6]Various

The electron-donating alkyl groups and the electron-withdrawing nitro group influence the energy of the π → π* transitions. The greater electron-donating ability of the tert-butyl group may lead to a slight red shift (longer wavelength) in the λ_max compared to the methyl group, although solvent effects can also play a significant role.[7]

Chromatographic Separation: Exploiting Polarity and Volatility Differences

Chromatographic techniques are essential for both the separation and identification of these isomers, especially in a mixture.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is well-suited for separating these compounds.

Key Principles for HPLC Separation:

The tert-butyl group is more nonpolar than the methyl group. Therefore, 4-tert-butyl-2-nitrophenol will have a stronger interaction with the nonpolar stationary phase (e.g., C18) and will have a longer retention time than 2-nitro-4-methylphenol under the same reversed-phase conditions.

HPLC Experimental Protocol

G cluster_hplc Reversed-Phase HPLC Protocol column Column: C18 (e.g., 4.6 x 150 mm, 5 µm) detection Detection: UV at 280 nm column->detection mobile_phase Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid (e.g., 60:40 v/v) mobile_phase->column flow_rate Flow Rate: 1.0 mL/min flow_rate->column injection Injection Volume: 10 µL injection->column sample Sample: 10 µg/mL in mobile phase sample->injection

Caption: A standard HPLC method for separating the isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC separates compounds based on their volatility and interaction with the stationary phase, while MS provides definitive identification based on the mass-to-charge ratio of the molecule and its fragments.

Key Principles for GC-MS Separation:

While both compounds are amenable to GC analysis, their different molecular weights and potential differences in boiling points will result in different retention times. 4-tert-butyl-2-nitrophenol, with its higher molecular weight, would be expected to have a longer retention time on a standard nonpolar column (e.g., DB-5ms). The mass spectrometer will provide the ultimate confirmation, with the molecular ion peak for 4-tert-butyl-2-nitrophenol at m/z 195 and for 2-nitro-4-methylphenol at m/z 153.

GC-MS Experimental Protocol

G cluster_gcms GC-MS Protocol column Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) ms_transfer MS Transfer Line: 280°C column->ms_transfer carrier_gas Carrier Gas: Helium at 1 mL/min carrier_gas->column oven_program Oven: 100°C (1 min), then 10°C/min to 250°C (5 min) oven_program->column inlet Inlet: 250°C, Splitless inlet->column ms_source MS Source: 230°C, EI at 70 eV ms_transfer->ms_source

Caption: A typical GC-MS method for isomer analysis.

Conclusion: A Multi-faceted Approach to Isomer Differentiation

Distinguishing between 4-tert-butyl-2-nitrophenol and 2-nitro-4-methylphenol is a straightforward process when the correct analytical techniques are applied. The significant differences in their physical properties, particularly their melting points, provide an initial clue. However, for unambiguous identification, a combination of spectroscopic and chromatographic methods is recommended.

  • NMR spectroscopy offers the most definitive structural information, with the unique signals of the tert-butyl and methyl groups serving as clear identifiers.

  • Chromatographic techniques , such as HPLC and GC-MS, are essential for separating the isomers and are indispensable when dealing with mixtures. The mass spectrometer in GC-MS provides an unequivocal confirmation of the molecular weight.

By understanding the fundamental principles behind how the steric and electronic properties of the tert-butyl and methyl groups influence their analytical behavior, researchers can confidently and accurately distinguish between these two isomers and apply these principles to a wide range of analytical challenges in their work.

References

  • PubChem. 2-Methyl-4-nitrophenol. National Center for Biotechnology Information. [Link]

  • NIST. Phenol, 4-methyl-2-nitro-. NIST Chemistry WebBook. [Link]

  • Cheméo. Chemical Properties of 4-Tert-butyl-2-nitrophenol (CAS 3279-07-0). [Link]

  • Bi, S., Wu, Y.-Z., Zhou, Y.-X., Tang, J.-G., & Guo, C. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(6), o1378. [Link]

  • Li, Y., et al. (2023). Integrated Absorption Spectroscopic Measurement of 2-Nitrophenol and Naphthalene. Molecules, 28(20), 7088. [Link]

  • PubChem. Phenol, 4-(1,1-dimethylethyl)-2-nitro-. National Center for Biotechnology Information. [Link]

  • Chen, J., Wenger, J. C., & Venables, D. S. (2011). Near-ultraviolet absorption cross-sections of nitrophenols and their potential influence on tropospheric oxidation capacity. The Journal of Physical Chemistry A, 115(44), 12235-12242. [Link]

  • Tetteh, S., et al. (2018). Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study. Journal of Solution Chemistry, 47(10), 1695-1710. [Link]

  • Malathi, A., et al. (2015). One pot green synthesis of Ag, Au and Au-Ag alloy nanoparticles using isonicotinic acid hydrazide and starch. Materials Research Bulletin, 64, 343-350. [Link]

  • Solubility of Things. 4-Methyl-2-nitrophenol. [Link]

  • Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • Alabugin, I. V., et al. (2016). Steric and Stereoelectronic Effects in Organic Chemistry. In Computational Organic Chemistry (pp. 1-45). CRC Press. [Link]

  • Pradhan, N., et al. (2017). Catalytic reduction of 4-nitrophenol by biosynthesized copper nanoparticles. IET Nanobiotechnology, 11(5), 583-588. [Link]

  • Rahman, M. M., et al. (2014). A preliminary study on liquid crystalline epoxy curatives from natural abietic acid. Polymer, 55(22), 5677-5685. [Link]

  • Mol-Instincts. 2-METHYL-4-NITROPHENOL. [Link]

  • Lignell, H., et al. (2014). Condensed-phase photochemistry of nitrophenols: 2-propanol versus aqueous solution. Physical Chemistry Chemical Physics, 16(33), 17615-17624. [Link]

  • Saf, A. O., et al. (2005). Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. Turkish Journal of Chemistry, 29(5), 545-554. [Link]

  • Onwudiwe, D. C., et al. (2016). Effects of Solvents on the Electronic and Molecular Properties of 4- ((2-Methyl-4-Nitrophenyl) Imino Methyl)Phenol. Journal of Physical Chemistry & Biophysics, 6(4), 1-7. [Link]

  • Chemistry Learner. Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and uses of phenol. [Link]

  • Ke, Z., et al. (2024). C–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. Chemical Society Reviews. [Link]

  • Wang, X., et al. (2016). Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents at temperatures from 273.15 K to 323.15 K. The Journal of Chemical Thermodynamics, 103, 19-26. [Link]

  • Priya, P. P. A., et al. (2019). Growth, structural, optical, thermal and mechanical properties of 2-methoxy-4-nitroaniline single crystal. Journal of Materials Science: Materials in Electronics, 30(19), 17897-17904. [Link]

  • Fisher Scientific. 4-tert-Butyl-2-nitrophenol 98.0+%, TCI America™. [Link]

  • Vitullo, V. P., & Casimiro, D. R. (1994). Electronic and Steric Effects in the Dienone-Phenol Rearrangement of 2-Hydroxy- and 2-Alkoxycyclohexa-2,5-dien-1-ones. The Journal of Organic Chemistry, 59(7), 1724-1730. [Link]

Sources

Validation

Publish Comparison Guide: Mass Spectrometry of 4-Butyl-2-Nitrophenol

This guide details the mass spectrometry fragmentation patterns of 4-butyl-2-nitrophenol , focusing on mechanistic pathways, isomer differentiation, and experimental protocols.[1] It is designed for analytical chemists a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 4-butyl-2-nitrophenol , focusing on mechanistic pathways, isomer differentiation, and experimental protocols.[1] It is designed for analytical chemists and researchers requiring high-confidence structural elucidation.[1]

Executive Summary

4-Butyl-2-nitrophenol (CAS: 52899-59-9 for n-butyl) is a critical analyte in environmental toxicology and organic synthesis monitoring.[1] Its analysis presents a unique challenge: distinguishing the ortho-nitro effect from standard alkylbenzene fragmentation, while simultaneously differentiating it from structural isomers like 4-tert-butyl-2-nitrophenol or the para-nitro analog.[1]

This guide compares the "performance" of this analyte under different ionization modalities (EI vs. ESI) and evaluates its spectral distinctiveness against isomeric alternatives.

Chemical Identity & Properties

  • Compound: 4-butyl-2-nitrophenol (n-butyl isomer)[1][2]

  • Formula: C₁₀H₁₃NO₃[1]

  • Molecular Weight: 195.22 g/mol [1][3][4]

  • Key Structural Features:

    • Ortho-Nitrophenol Moiety: Facilitates intramolecular hydrogen bonding and specific "ortho-effect" rearrangements.[1]

    • Para-Alkyl Chain: A 4-carbon saturated chain (n-butyl) prone to benzylic cleavage.[1]

Methodology Comparison: EI vs. ESI

The choice of ionization technique dictates the observed "performance" (sensitivity vs. structural information).

FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Platform GC-MSLC-MS/MS
Ionization Energy Hard (70 eV)Soft (Thermal/Electric Field)
Dominant Ion Fragment Ions (M⁺ often weak)[M-H]⁻ (Negative Mode)
Structural Insight High. Reveals alkyl chain length and nitro position.[1]Low (in MS1). Requires MS/MS (CID) for fragmentation.
Limit of Detection Low ng/mL (derivatization often required)pg/mL (highly sensitive for nitrophenols)
Best For: De novo structure identification and isomer differentiation.Trace quantification in complex biological matrices.

Expert Insight: For initial structural characterization, EI is superior due to the rich fragmentation pattern that confirms the alkyl chain structure. For routine monitoring of metabolites, ESI (Negative Mode) is the industry standard due to the high acidity of the phenol proton (


).

Fragmentation Mechanics (EI-MS)

The Electron Ionization (70 eV) spectrum of 4-butyl-2-nitrophenol is governed by three competing pathways: the Ortho Effect , Nitro Loss , and Benzylic Cleavage .[1]

The Ortho Effect (Diagnostic for 2-Nitrophenols)

Unlike para-nitrophenols, the ortho isomer undergoes a characteristic rearrangement where the nitro oxygen abstracts the phenolic hydrogen.

  • Mechanism: Intramolecular H-transfer

    
     Loss of OH radical.[1]
    
  • Result: A distinct peak at [M-17]⁺ (m/z 178) .[1]

  • Significance: This peak is absent or negligible in 4-butyl-3-nitrophenol or 2-butyl-4-nitrophenol, making it the primary diagnostic filter.[1]

Benzylic Cleavage (Alkyl Chain Confirmation)

The n-butyl chain at the para position undergoes standard alkylbenzene fragmentation.

  • Mechanism: Cleavage of the

    
     bond.[5]
    
  • Loss: Propyl radical (

    
    , mass 43).[5]
    
  • Result: A base peak or major ion at [M-43]⁺ (m/z 152) .[1]

  • Differentiation: If the compound were the tert-butyl isomer, the loss would be a Methyl radical (mass 15), resulting in a peak at [M-15]⁺ (m/z 180) .

Nitro Group Degradation

Standard nitroaromatic losses occur sequentially:

  • Loss of NO: [M-30]⁺

    
     m/z 165.
    
  • Loss of NO₂: [M-46]⁺

    
     m/z 149.
    
Visualized Fragmentation Pathway

The following diagram illustrates the competing decay pathways for the molecular ion (


 195).

Fragmentation M Molecular Ion (M+) m/z 195 M_OH [M - OH]+ m/z 178 (Ortho Effect) M->M_OH - OH (17) M_NO2 [M - NO2]+ m/z 149 M->M_NO2 - NO2 (46) M_Propyl [M - C3H7]+ m/z 152 (Benzylic Cleavage) M->M_Propyl - C3H7 (43) M_NO [M - NO]+ m/z 165 M->M_NO - NO (30) M_OH->M_NO - CO (28) Tropylium Quinoid/Tropylium Ion m/z 152 M_Propyl->Tropylium Rearrangement

Figure 1: Competing fragmentation pathways for 4-butyl-2-nitrophenol under 70 eV Electron Ionization.

Comparative Analysis: Isomer Differentiation

A critical requirement in drug development is distinguishing the active compound from its isomers.

IsomerKey Diagnostic Peak (EI)Mechanism
4-n-butyl-2-nitrophenol m/z 152 (M - 43)Loss of propyl radical (Benzylic cleavage of n-butyl).[1]
4-tert-butyl-2-nitrophenol m/z 180 (M - 15)Loss of methyl radical (formation of stable tert-cation).[1]
2-butyl-4-nitrophenol Weak/No m/z 178 Lack of Ortho Effect (Nitro and OH are far apart).[1]

Self-Validating Check:

  • Check m/z 178. If present

    
    Ortho-nitro .[1]
    
  • Check m/z 152 vs 180.

    • 152 dominant

      
      n-butyl .[1]
      
    • 180 dominant

      
      tert-butyl .[1]
      

Experimental Protocol

Sample Preparation (GC-MS)

To ensure reproducible fragmentation, samples should be analyzed in a non-polar solvent.[1]

  • Extraction: Dissolve 1 mg of sample in 1 mL Dichloromethane (DCM).

  • Derivatization (Optional but Recommended): While nitrophenols can be analyzed directly, silylation with BSTFA improves peak shape.

    • Note: Derivatization blocks the OH group, eliminating the Ortho Effect (m/z 178) . Run one underivatized sample to confirm the ortho-nitro position.[1]

Instrument Parameters
  • Inlet Temp: 250°C (Splitless).

  • Column: DB-5ms or equivalent (30m x 0.25mm).[1]

  • Oven: 60°C (1 min)

    
     20°C/min 
    
    
    
    300°C.
  • Source Temp: 230°C.

  • Scan Range: m/z 40–300.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Nitrophenol Derivatives. National Institute of Standards and Technology. [Link]

  • Canadian Journal of Chemistry. (1969). Mass spectra and fragmentation mechanisms of nitrophenylhydrazines and nitrophenylhydrazones (Ortho Effects).[Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for benzylic cleavage mechanisms).

Sources

Comparative

Technical Comparison: Acidity &amp; Structural Dynamics of Nitrophenol Derivatives

Executive Summary For researchers developing spectrophotometric probes or analyzing uncoupling agents, the choice between 4-nitrophenol (4-NP) and 4-tert-butyl-2-nitrophenol (4T2NP) is dictated by two factors: acidity (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers developing spectrophotometric probes or analyzing uncoupling agents, the choice between 4-nitrophenol (4-NP) and 4-tert-butyl-2-nitrophenol (4T2NP) is dictated by two factors: acidity (


)  and lipophilicity (LogP) .[1][2][3]
  • 4-Nitrophenol is the industry standard for aqueous enzyme assays (e.g., phosphatase activity) due to its water solubility and distinct color shift at physiological pH.[2][3]

  • 4-tert-butyl-2-nitrophenol is a specialized alternative used when hydrophobic partitioning is required.[1][2] It is less acidic (

    
     ~7.7 vs. 7.[3]15) due to the electron-donating tert-butyl group and intramolecular hydrogen bonding.[1][2]
    

The Bottom Line: If your system is purely aqueous, use 4-NP .[2][3] If your target is membrane-bound or requires a lipophilic uncoupler, 4T2NP is the superior structural scaffold, but requires modified detection protocols due to its higher


 and solubility constraints.[2][3]

Structural & Mechanistic Analysis

The acidity difference between these two compounds is not merely a function of functional groups but of their spatial arrangement (topology).[3]

Electronic and Steric Effects

The acidity of a phenol is defined by the stability of its conjugate base (phenoxide anion).[3]

Feature4-Nitrophenol (4-NP)4-tert-butyl-2-nitrophenol (4T2NP)Impact on Acidity
Nitro Position Para (4) Ortho (2) 4-NP is stronger. Para-nitro stabilizes the anion via resonance (-R) without steric interference.[1][2][3] Ortho-nitro also stabilizes but is compromised by H-bonding (see below).[1][2][3]
Alkyl Group NonePara-tert-butyl 4T2NP is weaker. The tert-butyl group is an Electron Donating Group (+I effect).[1][2] It pushes electron density into the ring, destabilizing the negative charge of the phenoxide.[3]
H-Bonding IntermolecularIntramolecular 4T2NP is weaker. The ortho-nitro oxygen forms a hydrogen bond with the phenolic hydrogen.[1][2] This "locks" the proton, making it energetically more difficult to remove.[3]
Visualization of Resonance & H-Bonding

The following diagram illustrates the competing forces. Note how the ortho-isomer (Right) forms a stable 6-membered ring via H-bonding, resisting deprotonation.[1][2][3]

AcidityMechanism cluster_4NP 4-Nitrophenol (Stronger Acid) cluster_4T2NP 4-tert-butyl-2-nitrophenol (Weaker Acid) NP_Neutral Neutral 4-NP (H-bond to Solvent) NP_Anion 4-NP Anion (Resonance Stabilized) NP_Neutral->NP_Anion Easy Deprotonation (No internal lock) T_Neutral Neutral 4T2NP (Intramolecular H-Bond Lock) T_Anion 4T2NP Anion (Destabilized by t-Butyl +I) T_Neutral->T_Anion Harder Deprotonation (Requires breaking H-bond)

Caption: Comparative deprotonation energetics. Green arrow indicates facile proton loss; Red arrow indicates resistance due to intramolecular stabilization.[1]

Comparative Physicochemical Data

The following data aggregates experimental values and Hammett-derived calculations.

Property4-Nitrophenol4-tert-butyl-2-nitrophenolNote
CAS Registry 100-02-73279-07-0
Experimental

7.15 7.68 – 7.90 (Est.)*4T2NP is ~0.6 units less acidic.[1][2]
LogP (Lipophilicity) 1.913.9 – 4.1 4T2NP is highly hydrophobic.[3]

(Neutral)
317 nm~325 nmBathochromic shift due to alkyl group.[3]

(Anion)
400 nm410 – 420 nm Yellow/Orange color intensity.[3]
Water Solubility 12.4 g/L< 0.1 g/LCritical for protocol design.

*Note on 4T2NP


: Direct aqueous 

is difficult to measure due to insolubility.[3] Value is estimated based on the Hammett equation:

, where

and the ortho-nitro base

is 7.23.[1][2]

Experimental Protocol: Spectrophotometric Determination

Challenge: You cannot titrate 4-tert-butyl-2-nitrophenol in pure water. It will precipitate, causing light scattering that invalidates UV-Vis readings.[1][2][3] Solution: Use a Cosolvent Interpolation Method .[2][3]

Reagents & Setup
  • Analyte: 10 mM stock of 4T2NP in pure Methanol (HPLC Grade).

  • Buffers: Citrate-Phosphate series (pH 4.0 to 10.0), adjusted to constant ionic strength (

    
     M KCl).
    
  • Cosolvent: Methanol (MeOH).[3]

Workflow

Protocol cluster_prep Phase 1: Preparation cluster_mix Phase 2: Reaction cluster_measure Phase 3: Analysis Stock 10mM Stock (in 100% MeOH) Mix Spike 20µL Stock into 980µL Buffer (Final: 2% MeOH) Stock->Mix Buffers Buffer Series (pH 4-10) Buffers->Mix Equilibrate Incubate 5 min 25°C Mix->Equilibrate Scan UV-Vis Scan (300-500nm) Equilibrate->Scan Plot Plot Abs @ 415nm vs pH Scan->Plot Calc Henderson-Hasselbalch Calculation Plot->Calc

Caption: Modified spectrophotometric workflow for lipophilic nitrophenols ensuring solubility maintenance.

Step-by-Step Procedure
  • Baseline Correction: Blank the spectrophotometer with the specific buffer + 2% MeOH (no analyte) to account for solvent effects.

  • Spiking: Add the 4T2NP stock to the buffer. Crucial: Do not exceed 2-5% MeOH concentration.[1][2][3] Higher organic content shifts the apparent

    
     significantly (the "medium effect").[3]
    
  • Scanning: Scan from 300 nm to 500 nm.

  • Isosbestic Check: You should observe a clear isosbestic point (where absorbance is invariant with pH) around 330-340 nm.[2][3] If this point drifts, your compound is precipitating or degrading.[2][3]

  • Calculation: Fit the absorbance data at

    
     (anion) to the Henderson-Hasselbalch equation:
    
    
    
    
    Where
    
    
    is absorbance at specific pH,
    
    
    is absorbance of the neutral form (pH 4), and
    
    
    is absorbance of the fully ionized form (pH 10).[3]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 980, 4-Nitrophenol.[2][3] Retrieved from [Link][3]

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters.[3] Chemical Reviews.[2][3] (Provides the

    
     values for calculation). Retrieved from [Link][3]
    
  • NIST Chemistry WebBook. 2,4-Di-tert-butylphenol Spectral Data. (Used for comparative alkyl group effects).[3] Retrieved from [Link][3]

Sources

Validation

Definitive Guide: Reference Standard Purity Analysis for 4-tert-butyl-2-nitrophenol

This guide outlines the rigorous scientific framework for the purity analysis and certification of 4-tert-butyl-2-nitrophenol (CAS 3279-07-0) . It is designed for analytical chemists and drug development professionals re...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous scientific framework for the purity analysis and certification of 4-tert-butyl-2-nitrophenol (CAS 3279-07-0) . It is designed for analytical chemists and drug development professionals requiring absolute certainty in reference material characterization.

Executive Summary & Molecule Profile

4-tert-butyl-2-nitrophenol (also known as 2-nitro-4-tert-butylphenol) is a critical intermediate in the synthesis of agrochemicals and a specific metabolite marker for the degradation of tert-butylphenol antioxidants. In drug development, it serves as a structural alert for potential genotoxic impurities (PGIs) due to the nitro-aromatic moiety.

The reliability of quantitative data in environmental monitoring and metabolite profiling hinges on the purity assignment of this reference standard. This guide compares the two primary methodologies for certification: the Mass Balance (MB) approach versus Quantitative NMR (qNMR) , providing validated protocols for each.

Chemical Profile & Critical Handling
  • CAS: 3279-07-0[1][2][3][4][5]

  • Molecular Weight: 195.22 g/mol [3]

  • Melting Point (Critical): 27–29 °C .[3]

    • Expert Insight: This compound exists at the phase boundary between solid and liquid at typical laboratory temperatures. Do not weigh this standard at room temperature. It must be handled either as a supercooled liquid (homogenized melt) or cryogenically cooled (<10 °C) to ensure aliquot homogeneity. Static charge in the semi-solid state can lead to significant weighing errors (>5%).

Comparative Analysis: Purity Assignment Methods

The "performance" of a reference standard is defined by the accuracy of its assigned potency. We compare the traditional "Mass Balance" approach against the modern "qNMR" direct potency method.[6]

Comparison Matrix
FeatureMethod A: Mass Balance (MB) Method B: Quantitative NMR (qNMR)
Principle Indirect.

Direct. Ratio of analyte protons to Internal Standard (IS).
Components Requires HPLC (organics), GC (volatiles), KF (water), ROI (inorganics).Single experiment (proton counting).
Traceability Dependent on response factors of impurities.Direct traceability to NIST/SI via the Internal Standard.
Bias Risk High. Undetected impurities (e.g., oligomers) inflate purity values.Low. Only overlapping signals cause bias.
Sample Req. High (>100 mg for full suite).Low (<20 mg).
Verdict Standard for routine QC. Best for impurity profiling.Gold Standard for Certification. Best for absolute potency.

Workflow Visualization: Certification Pathways

The following diagram illustrates the logical flow for certifying this standard, highlighting where impurities originate and how the two methods diverge.

PurityAnalysis cluster_synth Synthesis & Impurity Origin cluster_analysis Purity Assignment Methods Start 4-tert-butylphenol Product 4-tert-butyl-2-nitrophenol (Target) Start->Product Major Path Impurity2 Impurity B: Unreacted Starting Material Start->Impurity2 Incomplete Rxn Reagent + HNO3 (Nitration) Impurity1 Impurity A: 4-tert-butyl-2,6-dinitrophenol (Over-nitration) Product->Impurity1 Excess HNO3 MB_Input Mass Balance (100% - Impurities) Product->MB_Input qNMR_Input qNMR (Direct Potency) Product->qNMR_Input HPLC HPLC-UV (Organic Impurities) MB_Input->HPLC GC GC-FID (Volatile Solvents) MB_Input->GC KF Karl Fischer (Water Content) MB_Input->KF Result Certified Purity Value (w/ Uncertainty) HPLC->Result Area % GC->Result ppm KF->Result % w/w IS Internal Standard (e.g., Maleic Acid) qNMR_Input->IS qNMR_Input->Result Molar Ratio

Figure 1: Synthesis origin of impurities and the dual-pathway workflow for purity certification (Mass Balance vs. qNMR).

Experimental Protocols

Protocol A: HPLC-DAD Purity Profiling (Mass Balance Component)

This method is critical for detecting the regioisomer impurities (e.g., 2-tert-butyl-4-nitrophenol) and over-nitrated byproducts which qNMR may not resolve if signals overlap.

  • Objective: Quantify related organic impurities >0.05%.

  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water (Suppresses phenol ionization, sharpening peaks).

    • Solvent B: Acetonitrile (ACN).[7]

  • Gradient:

    • 0 min: 90% A / 10% B

    • 15 min: 10% A / 90% B

    • 20 min: 10% A / 90% B

    • 21 min: 90% A / 10% B (Re-equilibration).

  • Flow Rate: 1.0 mL/min.[8]

  • Temperature: 30 °C (Must be controlled due to the analyte's low MP).

  • Detection: 280 nm (Nitrophenol max) and 254 nm.

  • Sample Prep: Dissolve ~10 mg standard in 10 mL ACN. Note: Ensure the bulk material is homogeneous (melted or mixed) before weighing.

Validation Criteria:

  • Resolution (Rs): > 2.0 between 4-tert-butyl-2-nitrophenol and 4-tert-butylphenol (precursor).

  • Linearity:

    
     over 50–150% of target concentration.
    
Protocol B: 1H-qNMR Absolute Content (Primary Reference Method)

This protocol provides the "True Value" for the reference standard, independent of impurity response factors.

  • Objective: Determine absolute mass fraction (purity) with traceability to SI units.

  • Instrument: 400 MHz NMR (or higher) with probe temperature control set to 25 °C.

  • Solvent: DMSO-

    
     (Preferred over 
    
    
    
    to prevent volatility issues and ensure distinct OH signal).
  • Internal Standard (IS): Maleic Acid (Traceable CRM grade).

    • Why Maleic Acid? It provides a sharp singlet at

      
       6.2 ppm, typically clear of the aromatic nitrophenol region (
      
      
      
      7.0–8.5 ppm) and the tert-butyl group (
      
      
      1.3 ppm).
  • Procedure:

    • Accurately weigh (±0.01 mg) ~15 mg of 4-tert-butyl-2-nitrophenol (

      
      ) and ~10 mg of Maleic Acid IS (
      
      
      
      ) into the same vial.
    • Dissolve in 1.0 mL DMSO-

      
      .
      
    • Transfer to NMR tube immediately.

    • Acquisition Parameters:

      • Pulse angle: 90°.

      • Relaxation delay (

        
        ): 60 seconds (Critical: must be 
        
        
        
        of the slowest nucleus).
      • Scans: 32 or 64.

      • Spectral Width: 20 ppm (to catch acidic phenol protons).

Calculation:



Where:

  • 
     = Integral area[9]
    
  • 
     = Number of protons (IS=2, Sample=1 for aromatic proton)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (as decimal)
    

Impurity Profile & Troubleshooting

When analyzing 4-tert-butyl-2-nitrophenol, three specific impurities are most common. Their presence dictates the "Grade" of the standard.

ImpurityOriginDetection MethodImpact on Reference Standard
4-tert-butylphenol Unreacted Starting MaterialHPLC (RT ~12 min)Critical. Lacks nitro group; significantly alters UV response factor.
4-tert-butyl-2,6-dinitrophenol Over-nitrationHPLC (RT ~14 min) / GC-MSHigh. Increases acidity; potential interference in titration assays.
2-tert-butyl-4-nitrophenol RegioisomerHPLC (requires optimized gradient)Moderate. Isomeric; difficult to separate on short columns.

Common Pitfall:

  • Water Content: Nitrophenols are hygroscopic. A "99%" LC-purity standard may only be 97% potent if it contains 2% water. Always perform Karl Fischer titration or integrate the water peak in qNMR (if using non-exchangeable solvent) to correct the final assignment.

References

  • National Institute of Standards and Technology (NIST). Standard Reference Materials for Chemical Composition. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.). 2.2.[10]33. Nuclear Magnetic Resonance Spectrometry. 10th Edition. Strasbourg, France.

  • BIPM (Bureau International des Poids et Mesures). Guidance on Purity Assessment of Organic Calibration Standards. Metrologia, 2015. Available at: [Link]

Sources

Safety & Regulatory Compliance

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